Di-tert-butyl polysulfide
描述
The exact mass of the compound Polysulfides, di-tert-Bu is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
IUPAC Name |
1-(2,2-dimethylpropyldisulfanyl)-2,2-dimethylpropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22S2/c1-9(2,3)7-11-12-8-10(4,5)6/h7-8H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEZZRXXPRCBINH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CSSCC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501345810 | |
| Record name | Bis(2,2-dimethylpropyl) disulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501345810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37552-63-9 | |
| Record name | Bis(2,2-dimethylpropyl) disulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501345810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Spectroscopic Analysis of Di-tert-butyl Polysulfides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of di-tert-butyl polysulfides. This class of organosulfur compounds, characterized by two bulky tert-butyl groups flanking a chain of sulfur atoms, finds applications in various fields, including as lubricant additives and in pharmaceutical research. A thorough understanding of their spectroscopic properties is crucial for their identification, characterization, and quality control.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of di-tert-butyl polysulfides. The high symmetry of these molecules often leads to simple, yet informative, spectra.
¹H NMR Spectroscopy
The proton NMR spectra of di-tert-butyl polysulfides are characterized by a single sharp resonance for the 18 equivalent protons of the two tert-butyl groups. The chemical shift of this singlet is sensitive to the length of the polysulfide chain, generally shifting downfield as the number of sulfur atoms increases. This is attributed to the increasing electron-withdrawing nature of the longer polysulfide chain.
¹³C NMR Spectroscopy
Similar to the ¹H NMR spectra, the ¹³C NMR spectra of di-tert-butyl polysulfides are relatively simple. They typically exhibit two main resonances: one for the quaternary carbon and another for the methyl carbons of the tert-butyl groups. The chemical shift of the quaternary carbon is particularly diagnostic of the polysulfide chain length.
Table 1: ¹H and ¹³C NMR Chemical Shifts for Di-tert-butyl Polysulfides
| Compound | Sulfur Atoms (n) | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) - Quaternary C | ¹³C Chemical Shift (δ, ppm) - Methyl C |
| Di-tert-butyl disulfide | 2 | 1.32 | 47.4 | 31.0 |
| Di-tert-butyl trisulfide | 3 | 1.40 | 51.2 | 31.5 |
| Di-tert-butyl tetrasulfide | 4 | 1.45 | 52.8 | 31.8 |
Note: Chemical shifts are typically referenced to tetramethylsilane (B1202638) (TMS) in a deuterated solvent such as chloroform-d (B32938) (CDCl₃). Actual values may vary slightly depending on the solvent and concentration.
Experimental Protocol for NMR Spectroscopy
A standard protocol for obtaining NMR spectra of di-tert-butyl polysulfides is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified di-tert-butyl polysulfide in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, C₆D₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrument Parameters (¹H NMR):
-
Spectrometer Frequency: 300-600 MHz.
-
Pulse Sequence: A standard single-pulse sequence.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16, depending on the sample concentration.
-
-
Instrument Parameters (¹³C NMR):
-
Spectrometer Frequency: 75-150 MHz.
-
Pulse Sequence: A standard proton-decoupled pulse sequence.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 128-1024, or more, to achieve an adequate signal-to-noise ratio.
-
-
Data Processing: Apply a Fourier transform to the acquired free induction decay (FID) and phase correct the resulting spectrum. Reference the spectrum to the TMS signal at 0 ppm.
Vibrational Spectroscopy: FTIR and Raman
Vibrational spectroscopy provides valuable information about the functional groups and bonding within the this compound molecules. The S-S stretching vibrations are particularly characteristic.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectra of di-tert-butyl polysulfides are dominated by the strong absorption bands of the C-H bonds in the tert-butyl groups. The S-S stretching vibrations are typically weak in the infrared and can be difficult to observe.
Raman Spectroscopy
Raman spectroscopy is an excellent technique for observing the S-S stretching modes in polysulfides, as these bonds exhibit strong Raman scattering. The frequency of the S-S stretch is sensitive to the number of sulfur atoms in the chain.
Table 2: Key Vibrational Frequencies for Di-tert-butyl Polysulfides (cm⁻¹)
| Vibrational Mode | Di-tert-butyl disulfide | Di-tert-butyl trisulfide | Di-tert-butyl tetrasulfide |
| C-H Stretching | ~2965 (asym), ~2865 (sym) | ~2965 (asym), ~2865 (sym) | ~2965 (asym), ~2865 (sym) |
| C-H Bending | ~1460, ~1365 | ~1460, ~1365 | ~1460, ~1365 |
| C-S Stretching | ~690 | ~690 | ~690 |
| S-S Stretching (Raman) | ~510 | ~490, ~440 | ~480, ~450, ~420 |
Note: The S-S stretching in polysulfides can result in multiple bands due to different vibrational modes of the sulfur chain.
Experimental Protocol for Vibrational Spectroscopy
FTIR (ATR):
-
Sample Preparation: Place a small drop of the neat liquid this compound directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrument Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Acquisition: Collect the background spectrum of the clean ATR crystal, followed by the sample spectrum. The instrument software will automatically generate the absorbance spectrum.
Raman Spectroscopy:
-
Sample Preparation: Place a small amount of the liquid sample in a glass vial or capillary tube.
-
Instrument Parameters:
-
Excitation Wavelength: Typically a 532 nm or 785 nm laser.
-
Laser Power: Use low laser power (e.g., 1-10 mW) to avoid sample degradation.
-
Integration Time and Accumulations: Adjust as needed to obtain a good signal-to-noise ratio (e.g., 10-second integration, 10 accumulations).
-
-
Data Acquisition: Collect the Raman spectrum over the desired range (e.g., 200-3200 cm⁻¹).
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of di-tert-butyl polysulfides, which aids in their identification and the determination of the sulfur chain length. Electron ionization (EI) is a common technique used for these compounds.
The mass spectra of di-tert-butyl polysulfides are characterized by the molecular ion (M⁺) and several key fragment ions. A prominent fragmentation pathway involves the loss of a tert-butyl radical to form the [M - 57]⁺ ion. Another characteristic fragmentation is the cleavage of the S-S bonds.
Table 3: Key Mass-to-Charge Ratios (m/z) in the Mass Spectra of Di-tert-butyl Polysulfides (Electron Ionization)
| Ion | Di-tert-butyl disulfide (C₈H₁₈S₂) | Di-tert-butyl trisulfide (C₈H₁₈S₃) | Di-tert-butyl tetrasulfide (C₈H₁₈S₄) |
| [M]⁺ | 178 | 210 | 242 |
| [M - C₄H₉]⁺ | 121 | 153 | 185 |
| [C₄H₉S]⁺ | 89 | 89 | 89 |
| [C₄H₉]⁺ | 57 | 57 | 57 |
Experimental Protocol for Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or a gas chromatography (GC) interface for mixtures.
-
Ionization: Use a standard electron ionization source with an electron energy of 70 eV.
-
Mass Analysis: Scan a mass range appropriate for the expected molecular weights (e.g., m/z 40-300).
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
UV-Vis Spectroscopy
UV-Vis spectroscopy can be used to study the electronic transitions in di-tert-butyl polysulfides. The absorption maxima (λmax) are known to shift to longer wavelengths (a bathochromic shift) as the number of sulfur atoms in the polysulfide chain increases. This is due to the decreasing energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) with increasing chain length.
Experimental Protocol for UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the this compound in a UV-transparent solvent, such as hexane (B92381) or ethanol. The concentration should be adjusted to yield an absorbance in the range of 0.1 to 1.0.
-
Instrument Parameters:
-
Wavelength Range: Scan from approximately 200 nm to 400 nm.
-
Blank: Use the pure solvent as a blank to zero the spectrophotometer.
-
-
Data Acquisition: Record the absorption spectrum and identify the wavelength of maximum absorbance (λmax).
Visualizing Experimental Workflows
The following diagrams illustrate the general workflows for the spectroscopic analysis of di-tert-butyl polysulfides.
Caption: General workflow for spectroscopic analysis of di-tert-butyl polysulfides.
Conclusion
The spectroscopic analysis of di-tert-butyl polysulfides provides a wealth of information regarding their structure and composition. NMR spectroscopy is invaluable for determining the length of the polysulfide chain through the chemical shifts of the tert-butyl protons and carbons. Raman spectroscopy is the preferred method for observing the characteristic S-S stretching vibrations. Mass spectrometry confirms the molecular weight and provides insight into fragmentation pathways. Finally, UV-Vis spectroscopy can be used to monitor changes in the sulfur chain length through shifts in the absorption maxima. By employing these techniques in a complementary fashion, researchers can achieve a comprehensive characterization of di-tert-butyl polysulfides.
Unraveling the Thermal Decomposition of Di-tert-butyl Polysulfide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Di-tert-butyl polysulfide (TBPS) is a crucial organosulfur compound widely utilized as a sulfiding agent in industrial processes, particularly for the activation of hydrotreating catalysts. Its thermal decomposition is a critical aspect of its application, dictating the efficiency and safety of these processes. This in-depth technical guide provides a comprehensive overview of the thermal decomposition mechanism of TBPS, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying chemical pathways.
Core Decomposition Mechanism
The thermal decomposition of this compound is a complex process initiated by the cleavage of the relatively weak sulfur-sulfur (S-S) and carbon-sulfur (C-S) bonds within the molecule.[1][2] The reaction proceeds through a series of steps involving radical and unimolecular pathways, ultimately leading to the formation of stable, smaller molecules. The decomposition temperature of TBPS is notably lower than that of other sulfiding agents like dimethyl disulfide (DMDS), commencing at temperatures as low as 160°C (320°F), especially in the presence of catalysts.[3] Complete decomposition is generally observed at temperatures exceeding 230°C.[1]
The primary decomposition products are hydrogen sulfide (B99878) (H₂S), isobutene, and isobutane.[3] A key intermediate in this process is tertiary butyl mercaptan (t-BuSH).[1][4] Under certain conditions, particularly with an insufficient supply of hydrogen, elemental sulfur can also be formed as a byproduct.[3][4] The presence of catalysts, such as those used in hydrotreating processes, significantly accelerates the decomposition rate.[1]
Quantitative Decomposition Data
The product distribution from the thermal decomposition of this compound is highly dependent on temperature and the presence of a catalyst. The following tables summarize the quantitative data on product yields under different conditions.
Table 1: Product Distribution of TBPS Decomposition in the Presence of a Catalyst [1]
| Temperature (°C) | TBPS Decomposed (%) | tert-Butyl Mercaptan Yield (%) | Hydrogen Sulfide (H₂S) Yield (%) |
| 150 | ~85 | ~55 | ~30 |
| >230 | 100 | - | Primary Product |
Table 2: General Properties and Decomposition Temperatures of TBPS
| Property | Value |
| Initial Thermal Decomposition Temperature | 125-155°C[5] |
| Decomposition Temperature (in presence of NiMo or CoMo catalysts) | Starts at ~160°C (320°F)[3] |
| Boiling Point | 172-180°C (Decomposes) |
| Major Decomposition Products | Hydrogen Sulfide (H₂S), Isobutene, Isobutane[3] |
| Key Intermediate | Tertiary Butyl Mercaptan[1][4] |
Experimental Protocols
The study of the thermal decomposition of this compound involves various analytical techniques to identify and quantify the reaction products and to elucidate the reaction mechanism. A common experimental setup is detailed below.
Experimental Protocol: Analysis of Thermal Decomposition Products using Gas Chromatography
Objective: To identify and quantify the gaseous products of TBPS thermal decomposition at various temperatures.
Apparatus:
-
A tubular reactor housed in a temperature-controlled furnace.
-
A means of introducing TBPS into the reactor (e.g., a syringe pump).
-
A carrier gas system (e.g., hydrogen or an inert gas like nitrogen).
-
An online gas chromatograph (GC) equipped with a suitable detector (e.g., a thermal conductivity detector (TCD) or a flame ionization detector (FID)) and a capillary column appropriate for separating light hydrocarbons and sulfur compounds.
Procedure:
-
The tubular reactor is heated to the desired decomposition temperature and purged with the carrier gas.
-
A continuous flow of the carrier gas is maintained through the reactor.
-
Liquid TBPS is introduced into the heated reactor at a constant flow rate using a syringe pump.
-
The gaseous effluent from the reactor, containing the decomposition products and the carrier gas, is directly sampled by the online GC at regular intervals.
-
The GC separates the different components of the gas mixture.
-
The detector measures the concentration of each component.
-
The identity of the products is confirmed by comparing their retention times with those of known standards.
-
The quantity of each product is determined by calibrating the detector response with standard gas mixtures.
-
This procedure is repeated at various temperatures to study the effect of temperature on the product distribution.
Visualizing the Decomposition Pathway and Experimental Workflow
Diagram 1: Proposed Thermal Decomposition Pathway of this compound
Caption: A simplified schematic of the proposed thermal decomposition pathway of this compound.
Diagram 2: Experimental Workflow for TBPS Decomposition Analysis
Caption: A flowchart illustrating the experimental workflow for the analysis of this compound thermal decomposition products.
References
- 1. Automatic Mechanism Generation for Pyrolysis of Di-tert-Butyl Sulfide – Green Research Group [greengroup.mit.edu]
- 2. This compound (TBPS 454) [cpchem.com]
- 3. Automatic mechanism generation for pyrolysis of di-tert-butyl sulfide - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. rds.avantium.com [rds.avantium.com]
- 5. cpchem.com [cpchem.com]
Quantum Chemical Insights into Di-tert-butyl Polysulfides: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of di-tert-butyl polysulfides (di-tert-butyl disulfide, trisulfide, and tetrasulfide) using quantum chemical calculations. Aimed at researchers, scientists, and professionals in drug development, this document summarizes key structural and energetic data derived from computational models, offering a foundational understanding for further research and application.
Introduction
Di-tert-butyl polysulfides are organic compounds characterized by a disulfide bond flanked by two bulky tert-butyl groups, with a varying number of sulfur atoms forming a polysulfide chain. These compounds and their derivatives are of interest in various fields, including materials science and as potential therapeutic agents. Understanding their three-dimensional structure and conformational energetics is crucial for elucidating their reactivity and potential biological activity. Quantum chemical calculations provide a powerful tool to investigate these properties at the atomic level.
Computational Methodology
The selection of an appropriate theoretical method is paramount for obtaining reliable results in quantum chemical calculations. A benchmark study of density functional theory (DFT) methods for organic polysulfides suggests that for accurate reaction and activation energies, hybrid functionals such as M06-2X, B3LYP-D3(BJ), MN15, MN15-L, and ωB97X-D are recommended.[1][2] For the determination of structural parameters, a wide range of DFT functionals have been shown to perform well.[1][2]
A common and effective approach for geometry optimization of organic molecules involves the use of the B3LYP functional combined with a Pople-style basis set, such as 6-31G(d). This level of theory provides a good balance between computational cost and accuracy for predicting molecular geometries.
Experimental Protocol: Geometry Optimization
A typical computational workflow for determining the equilibrium geometry of di-tert-butyl polysulfides involves the following steps:
-
Initial Structure Generation: An initial 3D structure of the molecule is built using molecular modeling software.
-
Geometry Optimization: The initial structure is then optimized using a selected quantum chemical method (e.g., DFT with the B3LYP functional and 6-31G(d) basis set). This process systematically adjusts the atomic coordinates to find the lowest energy conformation, representing the most stable structure.
-
Frequency Analysis: Following optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface. The absence of imaginary frequencies indicates a stable equilibrium geometry.
Calculated Molecular Geometries and Energies
The following tables summarize key geometric parameters and relative energies for di-tert-butyl disulfide, trisulfide, and tetrasulfide, as determined by quantum chemical calculations. These parameters include bond lengths, bond angles, and dihedral angles, which collectively define the molecule's three-dimensional shape.
Di-tert-butyl Disulfide (C₈H₁₈S₂)
| Parameter | Calculated Value | Experimental Value |
| S-S Bond Length | Data not available | Data not available |
| C-S Bond Length | Data not available | Data not available |
| C-S-S Bond Angle | Data not available | Data not available |
| C-S-S-C Dihedral Angle | 114°[3] | Data not available |
| Relative Energy | Data not available | - |
Di-tert-butyl Trisulfide (C₈H₁₈S₃)
| Parameter | Calculated Value | Experimental Value |
| S-S Bond Length | Data not available | Data not available |
| C-S Bond Length | Data not available | Data not available |
| C-S-S Bond Angle | Data not available | Data not available |
| S-S-S Bond Angle | Data not available | Data not available |
| C-S-S-S Dihedral Angle | Data not available | Data not available |
| Relative Energy | Data not available | - |
Di-tert-butyl Tetrasulfide (C₈H₁₈S₄)
| Parameter | Calculated Value | Experimental Value |
| S-S Bond Lengths | Data not available | Data not available |
| C-S Bond Length | Data not available | Data not available |
| C-S-S Bond Angle | Data not available | Data not available |
| S-S-S Bond Angles | Data not available | Data not available |
| C-S-S-S Dihedral Angle | Data not available | Data not available |
| S-S-S-S Dihedral Angle | Data not available | Data not available |
| Relative Energy | Data not available | - |
Conformational Analysis
The bulky tert-butyl groups impose significant steric constraints on the polysulfide chain, influencing its preferred conformation. A force field study on di-tert-butyl disulfide has computationally determined the C-S-S-C dihedral angle to be 114°.[3] This deviation from the typical near-90° dihedral angle in simpler disulfides highlights the impact of steric hindrance from the tert-butyl groups. This steric strain drives the molecule towards a more open conformation.[3]
References
The Guardian of the Chain: Elucidating the Role of tert-Butyl Groups in Polysulfide Stability
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of tert-butyl groups into polysulfide molecules imparts a significant stabilizing effect, a phenomenon of increasing interest across various scientific disciplines, from industrial applications to nascent therapeutic strategies. This guide provides a comprehensive exploration of the structural and electronic contributions of the tert-butyl moiety to the stability of polysulfide chains. Through a detailed examination of quantitative data, experimental methodologies, and underlying chemical principles, this document serves as a critical resource for professionals seeking to harness the unique properties of tert-butylated polysulfides.
The Steric Shield: How tert-Butyl Groups Enhance Polysulfide Stability
The primary stabilizing influence of the tert-butyl group is attributed to its significant steric bulk. This bulky substituent acts as a "steric shield," kinetically hindering the approach of reactive species to the labile sulfur-sulfur bonds within the polysulfide chain. This steric hindrance plays a crucial role in preventing decomposition reactions, thereby enhancing the overall stability of the molecule.
In contrast to less sterically hindered alkyl polysulfides, the tert-butyl group's three-dimensional profile effectively limits the accessible angles of attack for nucleophiles or radicals that could initiate chain cleavage. This "Thorpe-Ingold effect" contributes to a higher activation energy for decomposition pathways.
Quantitative Analysis of Polysulfide Stability
The enhanced stability imparted by tert-butyl groups can be quantified through various analytical techniques, most notably thermogravimetric analysis (TGA), which measures the change in mass of a substance as a function of temperature. A lower decomposition temperature indicates lower thermal stability.
| Compound | Sulfur Content (wt%) | Decomposition Temperature (°F/°C) | Key Decomposition Products |
| Di-tert-butyl Polysulfide (TBPS) | ~54% | ~320 / 160[1] | H₂S, Isobutene, Isobutane |
| Dimethyl Disulfide (DMDS) | ~68% | ~392 / 200[1] | H₂S, Methane |
As evidenced in the table, this compound (TBPS) exhibits a lower decomposition temperature compared to Dimethyl Disulfide (DMDS). While this may seem counterintuitive to the stability argument, it is important to consider the context of their primary application as sulfiding agents in industrial processes. In this specific application, a lower decomposition temperature is advantageous for initiating the sulfiding process at milder conditions. However, in the context of storage and handling, the steric hindrance of the tert-butyl groups contributes to the overall kinetic stability of the polysulfide chain against other degradation pathways.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the reaction of tert-butyl mercaptan with elemental sulfur in the presence of a base catalyst.[2]
Materials:
-
tert-Butyl mercaptan
-
Elemental sulfur
-
Triethylamine (B128534) (catalyst)
-
10% Sodium hydroxide (B78521) solution
-
Water
Procedure:
-
Combine tert-butyl mercaptan and elemental sulfur in a flask under a nitrogen atmosphere.
-
With stirring, cautiously add a few drops of triethylamine. An exothermic reaction with gas evolution will occur.
-
Once the initial vigorous reaction subsides, heat the mixture to approximately 40°C for one hour.
-
Add the remaining triethylamine and heat the mixture to 85°C for one hour, allowing the sulfur to dissolve completely.
-
Cool the reaction mixture to room temperature.
-
Wash the product sequentially with three portions of 10% sodium hydroxide solution and two portions of water.
-
Dry the product under high vacuum at 100°C using a rotary evaporator.
-
Filter the final product to yield a light yellow oil.
Thermal Stability Analysis using Thermogravimetric Analysis (TGA)
TGA is a fundamental technique for assessing the thermal stability of polysulfides.
Instrumentation:
-
Thermogravimetric Analyzer
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the polysulfide sample into a TGA crucible (e.g., alumina (B75360) or platinum).
-
Instrument Setup:
-
Place the crucible in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to create a non-reactive atmosphere.
-
Program the furnace to heat the sample from ambient temperature to a temperature above the expected decomposition point (e.g., 400°C) at a constant heating rate (e.g., 10°C/min).
-
-
Data Acquisition: Initiate the heating program and continuously record the sample's mass as a function of temperature.
-
Data Analysis:
-
Plot the percentage of initial mass versus temperature to generate a thermogram.
-
The onset temperature of a significant mass loss event indicates the decomposition temperature. The derivative of the mass loss curve (DTG) can be used to precisely identify the temperature of the maximum rate of decomposition.
-
Analysis of Polysulfide Degradation by HPLC-MS
High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful tool for separating and identifying the degradation products of polysulfides.
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV or Diode Array Detector
-
Mass Spectrometer (e.g., Quadrupole or Time-of-Flight)
-
C18 reverse-phase HPLC column
Procedure:
-
Sample Preparation and Derivatization:
-
Dissolve the polysulfide sample in a suitable organic solvent (e.g., methanol (B129727), acetonitrile).
-
To improve chromatographic separation and detection, derivatize the polysulfide species. A common method involves methylation using an agent like methyl trifluoromethanesulfonate. This converts the polysulfide anions into more stable and less polar dimethylpolysulfanes.
-
-
HPLC Method:
-
Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile) is typically used. For example, a gradient from 50% methanol in water to 100% methanol over 30 minutes.
-
Flow Rate: A typical flow rate is 0.5-1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
-
MS Detection:
-
Use an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Set the mass spectrometer to scan a relevant mass-to-charge (m/z) range to detect the expected derivatized polysulfide species and their degradation products.
-
-
Data Analysis:
-
Identify the peaks in the chromatogram based on their retention times and mass spectra.
-
Quantify the degradation products by integrating the peak areas and comparing them to calibration standards if available.
-
Visualizing Mechanisms and Workflows
To better illustrate the concepts discussed, the following diagrams are provided in the DOT language for use with Graphviz.
Biological Relevance and Drug Development Perspectives
The unique chemistry of tert-butylated polysulfides extends into the realm of biology and drug development, primarily through their capacity to act as hydrogen sulfide (B99878) (H₂S) donors. H₂S is a crucial signaling molecule involved in a myriad of physiological processes, and its controlled release is a key therapeutic strategy.
Organic polysulfides can release H₂S upon reaction with endogenous thiols like glutathione (B108866) (GSH).[3] The steric bulk of the tert-butyl group can modulate the rate of this thiol-mediated H₂S release, offering a potential mechanism for tuning the pharmacokinetic and pharmacodynamic properties of H₂S-donating drugs.
Furthermore, polysulfides have been shown to interact with the Keap1-Nrf2 signaling pathway, a critical regulator of cellular antioxidant responses.[4] Polysulfides can modify specific cysteine residues on Keap1, leading to the activation of Nrf2 and the subsequent expression of cytoprotective genes.[4][5] The targeted delivery and controlled reactivity of tert-butylated polysulfides could, therefore, represent a novel approach for modulating this important protective pathway in various disease states.
References
Solubility studies of Di-tert-butyl polysulfide in organic solvents
An In-depth Technical Guide to the Solubility of Di-tert-butyl Polysulfide in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of di-tert-butyl polysulfides in various organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this document focuses on summarizing the existing qualitative and semi-quantitative information while providing a detailed experimental protocol for the quantitative determination of solubility. This guide is intended to assist researchers and professionals in handling, formulating, and developing applications for this class of organosulfur compounds.
Introduction to Di-tert-butyl Polysulfides
Di-tert-butyl polysulfides are organosulfur compounds characterized by two tertiary butyl groups attached to a chain of two or more sulfur atoms. The general structure is (CH₃)₃C-Sₓ-C(CH₃)₃, where 'x' represents the number of sulfur atoms (x ≥ 2). These compounds, including di-tert-butyl disulfide (x=2), di-tert-butyl trisulfide (x=3), and higher polysulfides, are utilized in various industrial applications, such as lubricant additives and as sulfiding agents in refinery processes. Their solubility in organic solvents is a critical parameter for their effective application and for the development of new formulations.
Solubility Data of Di-tert-butyl Polysulfides
The available solubility data for di-tert-butyl polysulfides is largely qualitative. The following tables summarize the known solubility information for different di-tert-butyl polysulfides in a range of common organic solvents. Researchers are encouraged to use the experimental protocol outlined in this guide to determine quantitative solubility values for their specific applications.
Table 1: Qualitative Solubility of Di-tert-butyl Disulfide
| Solvent | Chemical Formula | Polarity Index | Qualitative Solubility |
| Hexane | C₆H₁₄ | 0.1 | Soluble (Expected) |
| Toluene | C₇H₈ | 2.4 | Soluble (Expected) |
| Chloroform | CHCl₃ | 4.1 | Sparingly Soluble[1][2] |
| Acetone | C₃H₆O | 5.1 | Data not available |
| Ethanol | C₂H₅OH | 4.3 | Slightly Soluble[1][2] |
| Methanol | CH₃OH | 5.1 | Data not available |
| Water | H₂O | 10.2 | Insoluble |
Table 2: Qualitative and Semi-Quantitative Solubility of Di-tert-butyl Polysulfides (Mixtures and Higher Order)
| Compound Name | Solvent | Chemical Formula | Polarity Index | Qualitative/Quantitative Solubility |
| This compound (TBPS 454) | Hexane | C₆H₁₄ | 0.1 | Soluble[3][4][5] |
| This compound (TBPS 454) | White Spirits | Mixture | Low | Soluble[3][4][5] |
| This compound | Water | H₂O | 10.2 | 4 mg/L at 20°C |
| Di-tert-butyl Trisulfide | Organic Solvents | - | - | Soluble (General) |
| Di-tert-butyl Tetrasulfide | Organic Solvents | - | - | Soluble (General) |
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the experimental determination of the solubility of di-tert-butyl polysulfides in organic solvents. The isothermal equilibrium method, also known as the shake-flask method, is a reliable technique for this purpose.
Principle
A saturated solution of the this compound in the chosen solvent is prepared by allowing an excess of the solute to equilibrate with the solvent at a constant temperature. The concentration of the dissolved solute in the saturated solution is then determined using a suitable analytical technique, such as gravimetry or High-Performance Liquid Chromatography (HPLC).
Materials and Equipment
-
This compound (of known purity)
-
Organic solvents (analytical grade)
-
Temperature-controlled orbital shaker or magnetic stirrer with a hot plate
-
Analytical balance (readable to at least 0.1 mg)
-
Glass vials with solvent-resistant screw caps
-
Syringe filters (e.g., 0.45 µm, compatible with the solvent)
-
Volumetric flasks and pipettes
-
For Gravimetric Analysis: Evaporating dishes, vacuum oven
-
For HPLC Analysis: HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometer), appropriate column, and mobile phase
Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of the this compound to a glass vial containing a known volume of the selected organic solvent. The presence of undissolved solute is essential to ensure saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a temperature-controlled shaker or on a stirrer and agitate at a constant temperature for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed at the same constant temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant (the clear, saturated solution) using a syringe.
-
Immediately attach a syringe filter to the syringe and filter the solution into a clean, pre-weighed container to remove any undissolved microparticles.
-
-
Quantification of Dissolved Polysulfide:
-
Gravimetric Method:
-
Accurately weigh a clean, dry evaporating dish.
-
Pipette a known volume of the filtered saturated solution into the evaporating dish.
-
Carefully evaporate the solvent in a fume hood.
-
Dry the residue in a vacuum oven at a temperature below the boiling point of the polysulfide until a constant weight is achieved.
-
The weight of the dried residue corresponds to the mass of the dissolved polysulfide.
-
-
HPLC Method:
-
Prepare a series of standard solutions of the this compound of known concentrations in the same solvent.
-
Develop a suitable HPLC method (column, mobile phase, flow rate, and detector settings) to achieve good separation and detection of the polysulfide.
-
Inject the standard solutions to generate a calibration curve of peak area versus concentration.
-
Dilute a known volume of the filtered saturated solution with the solvent to a concentration that falls within the range of the calibration curve.
-
Inject the diluted sample solution and determine its concentration from the calibration curve.
-
-
-
Data Calculation and Reporting:
-
Calculate the solubility from the mass of the residue and the volume of the solution (gravimetric method) or from the concentration determined by HPLC, accounting for any dilutions.
-
Express the solubility in appropriate units, such as grams per liter (g/L), moles per liter (mol/L), or as a weight percentage (% w/w) at the specified temperature.
-
Visualizations
Experimental Workflow for Solubility Determination
Caption: Workflow for determining the solubility of this compound.
Factors Influencing Solubility
Caption: Key factors that influence the solubility of di-tert-butyl polysulfides.
References
- 1. Di-tert-butyl disulfide CAS#: 110-06-5 [m.chemicalbook.com]
- 2. chembk.com [chembk.com]
- 3. zxchem.com [zxchem.com]
- 4. A method to predict the equilibrium solubility of drugs in solid polymers near room temperature using thermal analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gravimetric analysis - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Synthesis of Di-tert-butyl Polysulfide from Isobutene and Sulfur
For Researchers, Scientists, and Drug Development Professionals
Abstract
Di-tert-butyl polysulfide (DTBPS) is a crucial organosulfur compound with significant applications in the petroleum and lubricant industries. This technical guide provides a comprehensive overview of the primary synthesis routes for DTBPS, focusing on the reaction of isobutene and sulfur. Two main synthetic pathways are detailed: the direct reaction of isobutene and elemental sulfur, and the more extensively documented three-component reaction involving isobutene, sulfur, and hydrogen sulfide (B99878). This document furnishes detailed experimental protocols, presents quantitative data in structured tables for comparative analysis, and includes visualizations of the reaction pathways and experimental workflows to facilitate a deeper understanding of the synthesis processes.
Introduction
This compound is a mixture of organic polysulfides with the general structure t-Bu-Sₙ-t-Bu, where 'n' typically ranges from 2 to 9. It is a tan to dark brown liquid characterized by its high sulfur content, thermal stability, and controlled sulfur-releasing properties. These characteristics make it an effective sulfiding agent for hydrotreating and hydrocracking catalysts in refineries and as an anti-coking additive. Additionally, DTBPS is utilized as an extreme pressure and anti-wear additive in industrial lubricants, such as automotive gear oils and greases. This guide focuses on the synthesis of DTBPS from isobutene and sulfur, providing detailed methodologies for both direct and hydrogen sulfide-assisted processes.
Synthesis Methodologies
There are two primary methods for the synthesis of this compound starting from isobutene and elemental sulfur. The first is a direct reaction between the two components, often facilitated by a catalyst. The second, and more commonly documented in scientific literature, involves the addition of hydrogen sulfide as a third reactant.
Direct Synthesis of this compound from Isobutene and Sulfur
The direct synthesis of DTBPS involves the reaction of isobutene with molten sulfur under high temperature and pressure, typically in the presence of a catalyst. This method is often described in patent literature and is attractive for its atom economy.
Experimental Protocol:
A generalized protocol based on patent literature is as follows:
-
Reactor Setup: An autoclave reactor is charged with elemental sulfur and a catalyst.
-
Initial Heating: The mixture is heated to a temperature between 150°C and 250°C with stirring for approximately 30 minutes to ensure the sulfur is molten and well-mixed with the catalyst.
-
Isobutene Introduction: Isobutene is slowly introduced into the autoclave.
-
Reaction Conditions: The pressure is increased to a
Methodological & Application
Application Notes and Protocols: Di-tert-butyl Polysulfide in Polymer Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Di-tert-butyl polysulfide (DTBPS) is a versatile organosulfur compound with significant applications in polymer chemistry. Its unique structure, featuring bulky tert-butyl groups and a polysulfide chain, imparts specific reactivity and properties that make it a valuable component in various polymeric systems. This document provides detailed application notes and experimental protocols for the use of this compound in rubber vulcanization and as a sulfur donor for polymer modification.
Key Applications in Polymer Chemistry
This compound is primarily utilized in two main areas within polymer chemistry:
-
Vulcanizing Agent for Rubber: DTBPS acts as a sulfur donor in the vulcanization of natural and synthetic rubbers, creating cross-links between polymer chains to improve mechanical properties and durability.[1][2][3]
-
Polymer Modification: It is used to modify polymers to enhance their thermal stability and mechanical properties.[2]
Application 1: Vulcanization of Natural Rubber
This compound serves as an effective vulcanizing agent, offering an alternative to elemental sulfur and other sulfur donors. The bulky tert-butyl groups can influence the cross-linking process and the final properties of the vulcanizate.
Mechanism of Vulcanization
The vulcanization process with DTBPS involves the thermal decomposition of the polysulfide chain, generating sulfur radicals. These radicals then react with the polymer chains, leading to the formation of mono-, di-, and polysulfidic cross-links. The general mechanism can be visualized as follows:
Caption: Vulcanization mechanism of rubber using this compound.
Quantitative Data: Physical Properties of this compound
A clear understanding of the physical properties of DTBPS is crucial for its application in polymer formulations.
| Property | Value | Reference(s) |
| Appearance | Dark brown or tan liquid | [2][4] |
| Sulfur Content (%) | ≥55 | [2][4] |
| Density (20/4℃) | 1.09-1.18 g/cm³ | [2][4] |
| Flash Point (°C) | ≥100 | [2][4] |
| Initial Thermal Decomposition | 125-155 °C | [2][4] |
| Boiling Point (°C) | 172-180 | [2][4] |
| Solubility | Soluble in hexane (B92381) and white spirits | [2][5] |
Experimental Protocol: Vulcanization of Natural Rubber
This protocol describes a general procedure for the vulcanization of natural rubber using a binary accelerator system that can be adapted for this compound as the sulfur donor.
Materials:
-
Natural Rubber (NR)
-
This compound (DTBPS)
-
N-tert-butyl-2-benzothiazole sulfenamide (B3320178) (TBBS) (Accelerator)
-
Zinc Oxide (Activator)
-
Stearic Acid (Activator)
-
Antioxidant
Equipment:
-
Two-roll mill
-
Curing press
-
Rheometer
-
Tensile tester
Procedure:
-
Mastication: Masticate the natural rubber on a two-roll mill until a smooth sheet is formed.
-
Compounding: Add the ingredients in the following order, ensuring uniform mixing after each addition:
-
Zinc Oxide
-
Stearic Acid
-
Antioxidant
-
N-tert-butyl-2-benzothiazole sulfenamide (TBBS)
-
This compound (DTBPS)
-
-
Homogenization: Continue mixing until a homogeneous compound is obtained.
-
Curing:
-
Determine the optimal cure time (t90) using a rheometer at the desired vulcanization temperature (e.g., 150°C).
-
Place the compounded rubber sheet in a mold and cure in a press at the determined temperature and time under pressure.
-
-
Characterization:
-
After cooling to room temperature, evaluate the mechanical properties of the vulcanized rubber, such as tensile strength, elongation at break, and hardness, according to standard testing methods (e.g., ASTM D412 and ASTM D2240).
-
Experimental Workflow:
Caption: Experimental workflow for rubber vulcanization with DTBPS.
Application 2: Synthesis of Sulfur-Containing Polymers
This compound can also be utilized as a sulfur source in the synthesis of novel sulfur-containing polymers. The incorporation of sulfur into the polymer backbone can significantly alter the material's properties, including its refractive index, thermal stability, and electrochemical behavior.[6][7]
General Reaction Pathway
The synthesis of sulfur-containing polymers using DTBPS can proceed through various mechanisms, often involving the reaction of sulfur radicals generated from DTBPS with suitable organic co-monomers. A conceptual pathway is illustrated below:
Caption: Conceptual pathway for sulfur-containing polymer synthesis.
Experimental Protocol: Synthesis of a Polysulfide Polymer
This protocol provides a general method for the synthesis of a polysulfide polymer using this compound, adapted from procedures for synthesizing similar sulfur-containing polymers.[8]
Materials:
-
This compound (DTBPS)
-
Organic co-monomer (e.g., a divinyl or diethynyl compound)
-
High-boiling point solvent (e.g., 1,2-dichlorobenzene)
-
Inert gas (e.g., Nitrogen or Argon)
Equipment:
-
Three-neck round-bottom flask
-
Condenser
-
Magnetic stirrer with hotplate
-
Inert gas supply
Procedure:
-
Setup: Assemble the reaction apparatus under an inert atmosphere.
-
Charging the Reactor: Charge the flask with the organic co-monomer and the solvent.
-
Heating: Heat the mixture to the desired reaction temperature (e.g., 120-180°C) with stirring.
-
Addition of DTBPS: Slowly add the this compound to the reaction mixture.
-
Polymerization: Maintain the reaction at the set temperature for a specified period (e.g., 4-24 hours), monitoring the viscosity of the solution.
-
Isolation: Cool the reaction mixture to room temperature and precipitate the polymer by pouring the solution into a non-solvent (e.g., methanol).
-
Purification: Filter the precipitated polymer, wash it with the non-solvent, and dry it under vacuum.
-
Characterization: Characterize the resulting polymer using techniques such as Gel Permeation Chromatography (GPC) for molecular weight, Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy for structural analysis, and Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) for thermal properties.
Logical Relationship for Polymer Characterization:
Caption: Logical workflow for the characterization of synthesized polymers.
Conclusion
This compound is a valuable reagent in polymer chemistry, offering distinct advantages as a vulcanizing agent and a sulfur source for new polymer synthesis. The protocols and data presented here provide a foundation for researchers to explore and optimize the use of DTBPS in their specific applications. Further investigation into the precise effects of DTBPS on the cross-link density and the resulting thermo-mechanical properties of various elastomers will continue to expand its utility in the development of advanced polymer materials.
References
- 1. researchgate.net [researchgate.net]
- 2. The Chemistry Behind this compound [zxchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound (TBPS 454) [cpchem.com]
- 6. The synthesis of degradable sulfur-containing polymers: precise control of structure and stereochemistry - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. application.wiley-vch.de [application.wiley-vch.de]
- 8. EP0006698B1 - Curable polysulfide polymer composition and process for the preparation of a shaped article therefrom - Google Patents [patents.google.com]
Application Notes and Protocols: Di-tert-butyl Polysulfide as a Vulcanizing Agent for Novel Elastomers
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Di-tert-butyl polysulfide (TBPS) is an organosulfur compound that serves as a sulfur-donating vulcanizing agent for elastomers.[1] In contrast to elemental sulfur, TBPS and other organic polysulfides can offer distinct advantages in the vulcanization process, such as improved thermal stability of the resulting crosslinks and the potential for nitrosamine-safe formulations.[2] This is of particular importance in the development of high-performance elastomers for demanding applications, including those in the automotive, aerospace, and medical device industries. For drug development professionals, the choice of vulcanizing agent is critical in minimizing the risk of leachables and extractables that could compromise the safety and efficacy of pharmaceutical products.
These application notes provide an overview of the use of this compound as a vulcanizing agent for novel elastomers, with a focus on its proposed mechanism, potential benefits, and generalized experimental protocols. Due to the limited availability of specific data on this compound in elastomer vulcanization in publicly accessible literature, the information presented herein is based on the general principles of sulfur donor vulcanization and data from chemically related organic polysulfide systems.
Chemical Structure and Properties of this compound
This compound is characterized by a chain of sulfur atoms flanked by two tertiary butyl groups. The general structure is (CH₃)₃C-Sₓ-C(CH₃)₃, where 'x' represents the number of sulfur atoms, typically ranging from two to five. A common commercial variant is TBPS 454, which is a mixture with a predominance of tetra- and pentasulfides.[3]
Table 1: General Properties of a Commercial this compound (TBPS 454)
| Property | Value | Reference |
| Appearance | Dark brown or tan liquid | [1] |
| Sulfur Content (% wt) | ≥ 54 | [3] |
| Density (lbs/gal) | 9.0 | [3] |
| Decomposition Temp. (°F) | 320 | [3] |
| Flash Point (°F) | 217 | [3] |
| Solubility | Soluble in hexane (B92381) and white spirits | [3] |
Proposed Vulcanization Mechanism
The vulcanization of elastomers with this compound is believed to proceed via a free-radical mechanism initiated by the thermal decomposition of the polysulfide. At vulcanization temperatures, the sulfur-sulfur bonds in the TBPS molecule cleave to form sulfur-centered radicals. These radicals can then abstract hydrogen atoms from the elastomer backbone, creating polymer radicals. The polymer radicals can subsequently combine to form crosslinks or react with other sulfur species to generate mono-, di-, and polysulfidic crosslinks between the elastomer chains.
References
Protocol for In-Situ Catalyst Sulfidation with Di-tert-butyl Polysulfide (TBPS)
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the in-situ sulfidation of hydrotreating catalysts using Di-tert-butyl polysulfide (TBPS). This procedure is critical for the activation of catalysts used in various hydroprocessing applications, including hydrodesulfurization (HDS) and hydrodenitrification (HDN).
Introduction
In-situ sulfidation is the process of converting metal oxide species on a fresh catalyst to their active metal sulfide (B99878) form within the reactor unit.[1][2][3] this compound (TBPS) is a widely used sulfiding agent favored for its high sulfur content, controlled decomposition, and improved safety profile compared to other agents like dimethyl disulfide (DMDS).[4][5][6] TBPS decomposes at a lower temperature, reducing the risk of metal reduction and potentially shortening the sulfidation time.[1][2][4] The primary decomposition byproducts of TBPS are hydrogen sulfide (H₂S) and isobutane, the latter of which does not dilute the hydrogen recycle gas.[2][4][7]
Comparison of Sulfiding Agents
The selection of a sulfiding agent is a critical step in catalyst activation. The following table summarizes the key properties of TBPS compared to the commonly used dimethyl disulfide (DMDS).
| Property | This compound (TBPS) | Dimethyl Disulfide (DMDS) |
| Sulfur Content (% wt) | 54%[4][7] | 68%[4][7] |
| Decomposition Temperature | As low as 320°F (160°C) in the presence of catalyst[4] | Around 392°F (200°C) in the presence of catalyst[4] |
| Flash Point | >100°C[6] | 16°C[6] |
| Byproducts | H₂S, isobutane, isobutene[4][7] | H₂S, methane, methyl mercaptan[4][6][7] |
| Classification | Non-flammable liquid[4] | Flammable liquid |
| Odor | Diesel-like[1][2][6] | Foul, garlic-like[6] |
Experimental Protocol: In-Situ Catalyst Sulfidation
This protocol outlines the sequential steps for the in-situ sulfidation of a hydrotreating catalyst bed using TBPS.
Pre-Sulfidation Preparations
-
Catalyst Loading: Load the fresh catalyst into the reactor under an inert atmosphere (e.g., nitrogen) to prevent premature oxidation.
-
System Leak Test: Pressurize the reactor system with an inert gas to the operating pressure and check for any leaks.
-
Catalyst Drying (Dry-out):
Catalyst Wetting
-
Introduce a sulfur-free feed (e.g., straight-run gas oil) to the reactor to wet the catalyst bed. This helps in controlling the exotherm during the initial sulfidation stage.
Sulfidation Procedure
The sulfidation process is typically carried out in two stages to ensure a controlled and complete conversion of the metal oxides.
Stage 1: Low-Temperature Sulfidation
-
Establish a stable flow of hydrogen and the wetting feed through the reactor.
-
Once the reactor inlet temperature approaches 205-220°C (400-428°F), begin the injection of TBPS into the feed stream.[1][2][3][4]
-
Maintain the reactor temperature in the range of 205-220°C (400-428°F).[1][2][3]
-
Continuously monitor the H₂S concentration in the recycle gas. The initial H₂S level will be very low as it is consumed by the catalyst.
-
Hold the temperature at this plateau until "H₂S breakthrough" occurs, which is indicated by a sharp increase in the H₂S concentration in the recycle gas, typically exceeding 5000 ppm.[1][2][3] This signifies the saturation of the catalyst bed with sulfur at this temperature.
Stage 2: High-Temperature Sulfidation
-
After H₂S breakthrough, gradually increase the reactor temperature to the secondary sulfiding plateau, typically between 327-354°C (620-670°F).[1][2][3]
-
Hold the temperature at this level for a minimum of 4 hours.[1][2][3]
-
During this stage, a second H₂S breakthrough may be observed, with H₂S levels potentially exceeding 20,000 ppm, indicating the completion of the sulfidation process.[1][2][3]
-
After the high-temperature hold, the sulfidation is considered complete. The TBPS injection can be stopped, and the reactor can be brought to normal operating conditions.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, flame-resistant clothing, and chemical-resistant gloves when handling TBPS.[9][10]
-
Ventilation: Work in a well-ventilated area to avoid inhalation of vapors.[9]
-
Handling: Avoid contact with skin and eyes.[10][11][12] In case of skin contact, wash thoroughly with water.[12]
-
Storage: Store TBPS in a cool, dry, and well-ventilated place away from incompatible materials.[9][10]
-
Spills: In case of a spill, contain the material using an inert absorbent (e.g., sand, silica (B1680970) gel) and dispose of it according to local regulations.[11] TBPS is an environmentally hazardous substance and a marine pollutant.[1]
-
Hydrogen Sulfide: H₂S is a highly toxic gas. Ensure continuous monitoring of H₂S levels in the work environment and have appropriate emergency response plans in place.
Experimental Workflow Diagram
The following diagram illustrates the key stages of the in-situ catalyst sulfidation process with TBPS.
Caption: In-situ catalyst sulfidation workflow with TBPS.
References
- 1. This compound (TBPS 454) [cpchem.com]
- 2. hongrunplastics.com [hongrunplastics.com]
- 3. cpchem.com [cpchem.com]
- 4. TBPS 454 & Sulfrzol 54: Polysulfide vs DMDS - Reactor Resources Sulfiding Services [reactor-resources.com]
- 5. TBPS Sulfiding Agent (Tertiary Butyl Polysulfide) - Junyuan Petroleum Group | Manufacturer of Pentanes, Hexanes, Heptanes and Sulfiding Agents [junyuanpetroleumgroup.com]
- 6. rds.avantium.com [rds.avantium.com]
- 7. afpm.org [afpm.org]
- 8. thepetrosolutions.com [thepetrosolutions.com]
- 9. echemi.com [echemi.com]
- 10. guidechem.com [guidechem.com]
- 11. chempoint.com [chempoint.com]
- 12. cpchem.com [cpchem.com]
Application Notes and Protocols for Di-tert-butyl Polysulfide in the Synthesis of Sulfur-Containing Heterocycles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Di-tert-butyl polysulfide (DTBPS) is an organosulfur compound primarily utilized in industrial settings as a sulfiding agent for hydrodesulfurization catalysts. It is recognized for its high sulfur content, thermal stability, and controlled release of sulfur. While extensively used in petrochemical applications, its potential as a sulfur transfer agent in the laboratory-scale synthesis of sulfur-containing heterocycles is an area of growing interest. These heterocycles, such as thiophenes, dithiins, and thiazoles, are pivotal structural motifs in a vast array of pharmaceuticals and biologically active compounds.
This document provides detailed application notes and adapted experimental protocols for the use of this compound as a sulfur source in the synthesis of key sulfur-containing heterocycles. The protocols are based on well-established synthetic methodologies, including the Gewald and Paal-Knorr reactions for thiophenes and the Hantzsch synthesis for thiazoles, with DTBPS proposed as a substitute for traditional sulfurating agents like elemental sulfur or Lawesson's reagent. The use of DTBPS may offer advantages in terms of solubility and handling in organic solvents.
Properties of this compound
A summary of the key physical and chemical properties of this compound is presented in Table 1. Understanding these properties is crucial for its safe and effective use in synthetic protocols.
| Property | Value | Reference(s) |
| Appearance | Dark brown or tan liquid | |
| Sulfur Content (%) | ≥55 | |
| Density (20/4℃) | 1.09-1.18 | |
| Flash Point (°C) | ≥100 | |
| Initial Thermal Decomposition Temperature (°C) | 125-155 | |
| Solubility | Soluble in hexane (B92381) and white spirits; Insoluble in water |
Application 1: Synthesis of Tetrasubstituted Thiophenes via an Adapted Gewald Reaction
The Gewald reaction is a multicomponent reaction that traditionally uses elemental sulfur to synthesize 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester, and a base. This compound can be employed as a soluble and reactive sulfur source in this reaction.
Proposed Reaction Scheme
// Reactants ketone [label="Ketone/Aldehyde"]; cyanoester [label="α-Cyanoester"]; dtbps [label="this compound (DTBPS)"]; base [label="Base (e.g., Morpholine)"];
// Intermediates and Product knoevenagel [label="Knoevenagel Adduct"]; thiophene (B33073) [label="2-Aminothiophene Derivative", shape=box, style=rounded, fillcolor="#F1F3F4"];
// Arrows ketone -> knoevenagel; cyanoester -> knoevenagel; base -> knoevenagel [label="+"]; knoevenagel -> thiophene; dtbps -> thiophene [label="+ Sulfur Transfer"]; } enddot Caption: Adapted Gewald reaction workflow.
Experimental Protocol
Materials:
-
Cyclohexanone (B45756) (1.0 mmol, 98 mg)
-
Ethyl cyanoacetate (B8463686) (1.0 mmol, 113 mg)
-
This compound (1.1 mmol of S, assuming an average of S₄)
-
Morpholine (B109124) (2.0 mmol, 174 mg)
-
Ethanol (B145695) (10 mL)
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethanol (10 mL), cyclohexanone (1.0 mmol), and ethyl cyanoacetate (1.0 mmol).
-
Add morpholine (2.0 mmol) to the mixture and stir at room temperature for 10 minutes.
-
Add this compound (1.1 mmol of S) to the reaction mixture.
-
Heat the mixture to reflux (approximately 78 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water (50 mL) with stirring.
-
The precipitated product is collected by vacuum filtration, washed with cold water, and dried.
-
The crude product can be purified by recrystallization from ethanol.
Quantitative Data (Hypothetical based on typical Gewald reaction yields)
| Entry | Ketone/Aldehyde | α-Cyanoester | Base | Solvent | Time (h) | Yield (%) |
| 1 | Cyclohexanone | Ethyl cyanoacetate | Morpholine | Ethanol | 3 | 85 |
| 2 | Acetone | Malononitrile | Triethylamine | Methanol | 4 | 78 |
| 3 | Benzaldehyde | Ethyl cyanoacetate | Piperidine | Ethanol | 2.5 | 90 |
Application 2: Synthesis of Substituted Thiophenes via an Adapted Paal-Knorr Synthesis
The Paal-Knorr thiophene synthesis involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent. Lawesson's reagent is commonly used, but DTBPS can be explored as an alternative for the thionation of the dicarbonyl compound.
**Proposed Reaction Scheme
Application Notes and Protocols: Controlled Sulfur-Release Agents in Material Science
Introduction
Controlled sulfur-release agents are molecules designed to liberate sulfur or sulfur-containing compounds, such as hydrogen sulfide (B99878) (H₂S), in a predictable and controlled manner. In material science, these agents are integral for a range of applications, from the vulcanization of rubber to the development of advanced biomaterials with therapeutic properties. The ability to dictate the rate, duration, and trigger for sulfur release allows for the precise modification of material properties and the controlled delivery of biologically active molecules.
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals working with these agents. It focuses on two key areas: H₂S-releasing agents for biomedical applications and advanced accelerators for controlled vulcanization.
Application Note 1: Hydrogen Sulfide (H₂S)-Releasing Biomaterials
Hydrogen sulfide is a gasotransmitter with significant roles in cytoprotection, anti-inflammation, and vasodilation. The controlled release of H₂S from biomaterials offers therapeutic potential for applications in tissue engineering, wound healing, and drug delivery. This section focuses on the incorporation of H₂S donors into polymeric scaffolds.
Quantitative Data: H₂S Donor Release Profiles
The selection of an H₂S donor is critical and depends on the desired release kinetics for a specific application. The data below summarizes the release characteristics of common H₂S donors.
| H₂S Donor | Trigger for Release | Half-Life (t½) of H₂S Release | Typical Concentration for Bio-application | Polymer Matrix Compatibility | Reference |
| GYY4137 | Spontaneous hydrolysis | ~250,000 seconds | 10-100 µM | PLGA, GelMA, Chitosan | |
| AP39 | Intracellular enzymes/thiols | Slow, sustained release over hours | 50-250 nM | Polyurethane, Silicone | |
| Diallyl trisulfide (DATS) | Thiol-dependent (e.g., Glutathione) | Variable, dependent on thiol concentration | 1-50 µM | PLA, PCL | |
| Sodium Hydrosulfide (NaHS) | Instantaneous hydrolysis | < 1 second | 10-100 µM | Not suitable for controlled release |
Experimental Protocols
Protocol 1: Fabrication of an H₂S-Releasing Poly(lactic-co-glycolic acid) (PLGA) Scaffold using GYY4137
This protocol details the preparation of a biodegradable PLGA scaffold capable of controllably releasing H₂S for tissue engineering applications.
Materials:
-
Poly(lactic-co-glycolic acid) (PLGA, 75:25 lactide:glycolide ratio)
-
GYY4137 (morpholin-4-ium 4-methoxyphenyl(morpholino)phosphinodithioate)
-
Dichloromethane (DCM)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Amplex Red reagent
-
Horseradish peroxidase (HRP)
-
Hydrogen peroxide (H₂O₂)
-
Spectrofluorometer
Methodology:
-
Scaffold Fabrication (Solvent Casting):
-
Dissolve 500 mg of PLGA in 5 mL of DCM to form a 10% (w/v) solution.
-
Dissolve 50 mg of GYY4137 in the PLGA/DCM solution.
-
Pour the solution into a 5 cm diameter polytetrafluoroethylene (PTFE) dish.
-
Allow the solvent to evaporate slowly in a fume hood for 48 hours.
-
Place the resulting film under a vacuum for an additional 24 hours to remove residual solvent.
-
Cut the film into desired scaffold sizes (e.g., 6 mm diameter discs).
-
-
Characterization of H₂S Release (Amplex Red Assay):
-
Place a pre-weighed scaffold disc into a sealed vial containing 2 mL of PBS (pH 7.4) at 37°C.
-
At predetermined time points (e.g., 1, 6, 12, 24, 48, 72 hours), collect 100 µL aliquots of the PBS.
-
Prepare a reaction mixture in a 96-well plate containing: 50 µL of the collected aliquot, 50 µM Amplex Red reagent, and 0.1 U/mL HRP in PBS.
-
Incubate the plate in the dark for 30 minutes.
-
Measure the fluorescence at an excitation/emission of 571/585 nm.
-
Calculate the H₂S concentration using a standard curve generated with NaHS.
-
Visualizations
Caption: Workflow for fabricating and characterizing an H₂S-releasing scaffold.
Application Note 2: Controlled Vulcanization using Sulfur-Release Agents
In rubber technology, controlled sulfur-release agents, often called sulfur donors or accelerators, are critical for defining the properties of the final elastomeric material. They allow vulcanization to occur at lower temperatures and shorter times, and they help create a more uniform and stable cross-link network compared to using elemental sulfur alone.
Quantitative Data: Vulcanization Accelerator Performance
The choice of accelerator system dictates the cure rate and the properties of the vulcanized rubber.
| Accelerator | Chemical Class | Cure Rate (Scorch Time) | Cross-link Type | Optimal Cure Temperature | Key Properties |
| Tetramethylthiuram disulfide (TMTD) | Thiuram | Very Fast (short scorch time) | Primarily monosulfidic | 100-140°C | Good aging and heat resistance |
| N-tert-butyl-2-benzothiazolesulfenamide (TBBS) | Sulfenamide | Delayed action (long scorch time) | Polysulfidic | 140-180°C | High tensile strength, good flexibility |
| 2-Mercaptobenzothiazole (MBT) | Thiazole | Medium-Fast | Polysulfidic | 130-160°C | General-purpose accelerator |
| Diphenyl guanidine (B92328) (DPG) | Guanidine | Medium | Polysulfidic | >140°C | Often used as a secondary accelerator |
Experimental Protocols
Protocol 2: Evaluating the Cure Characteristics of a Rubber Compound using a Moving Die Rheometer (MDR)
This protocol describes how to determine the vulcanization profile of a rubber compound containing a controlled sulfur-release agent.
Materials:
-
Natural Rubber (NR) or Styrene-Butadiene Rubber (SBR)
-
Zinc Oxide (ZnO)
-
Stearic Acid
-
Carbon Black (e.g., N330)
-
Sulfur
-
Accelerator (e.g., TBBS)
-
Two-roll mill or internal mixer
-
Moving Die Rheometer (MDR)
Methodology:
-
Compound Mixing:
-
On a two-roll mill, first masticate the rubber until a soft sheet is formed.
-
Add ZnO and stearic acid (activators) and ensure uniform mixing.
-
Gradually add the carbon black filler until fully incorporated.
-
Finally, add the sulfur and the TBBS accelerator at a low mill temperature to prevent premature vulcanization (scorching).
-
Homogenize the compound by passing it through the mill several times.
-
-
Cure Characterization (MDR Analysis):
-
Set the MDR to the desired test temperature (e.g., 160°C).
-
Place a sample of the uncured rubber compound (approx. 5 grams) into the MDR die cavity.
-
Start the test. The instrument will oscillate one die at a specific frequency and amplitude and measure the torque required.
-
The test runs until the torque reaches a plateau, indicating the completion of vulcanization.
-
From the resulting rheometer curve (Torque vs. Time), determine the following:
-
ML (Minimum Torque): Relates to the viscosity of the uncured compound.
-
MH (Maximum Torque): Relates to the stiffness and cross-link density of the fully cured compound.
-
ts2 (Scorch Time): Time for the torque to rise 2 units above ML. This is a measure of processing safety.
-
t90 (Optimal Cure Time): Time to reach 90% of the maximum torque (MH - ML).
-
-
Visualizations
Caption: Logical relationship of components in rubber vulcanization.
Application Notes and Protocols for the Quantification of Di-tert-butyl Polysulfide in Complex Mixtures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of Di-tert-butyl polysulfide (DTBPS) in complex matrices. The protocols described herein are essential for quality control, stability testing, and formulation analysis in various industrial applications, including lubricants, fuels, and as a sulfiding agent in petrochemical processes.
Introduction
This compound (DTBPS) is a mixture of organic polysulfides with the general formula (CH₃)₃C-Sₓ-C(CH₃)₃, where 'x' typically ranges from 2 to 7. It is widely used as an extreme pressure additive in lubricating oils and greases, and as a sulfiding agent for hydrotreating catalysts in refineries.[1][2][3] Accurate quantification of DTBPS in these complex hydrocarbon matrices is crucial for ensuring product performance, process efficiency, and regulatory compliance. This document outlines three common analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Application Note 1: Quantification of this compound in Lubricating Oil by HPLC-UV
1. Scope
This method is suitable for the quantification of this compound in lubricating oil formulations. The protocol involves a sample preparation step to extract DTBPS from the oil matrix, followed by analysis using High-Performance Liquid Chromatography with Ultraviolet (UV) detection.
2. Principle
DTBPS is first extracted from the lubricating oil matrix using a liquid-liquid extraction (LLE) procedure. The extracted sample is then injected into an HPLC system equipped with a C18 reversed-phase column. The separation is based on the differential partitioning of the DTBPS components between the mobile phase and the stationary phase. Quantification is achieved by comparing the peak area of the analyte to a calibration curve prepared from DTBPS standards.
3. Experimental Protocol
3.1. Sample Preparation: Liquid-Liquid Extraction
-
Objective: To isolate DTBPS from the non-polar lubricant matrix.
-
Materials:
-
Lubricating oil sample containing DTBPS
-
n-Hexane (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Centrifuge tubes (50 mL)
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.45 µm, PTFE)
-
-
Procedure:
-
Accurately weigh approximately 5 g of the lubricating oil sample into a 50 mL centrifuge tube.
-
Add 10 mL of n-hexane to the tube and vortex for 1 minute to dissolve the oil.
-
Add 10 mL of acetonitrile to the tube.
-
Vortex the mixture vigorously for 3 minutes to extract the DTBPS into the acetonitrile phase.
-
Centrifuge the mixture at 4000 rpm for 10 minutes to separate the layers.
-
Carefully collect the lower acetonitrile layer using a pipette and transfer it to a clean vial.
-
Filter the acetonitrile extract through a 0.45 µm PTFE syringe filter into an HPLC vial for analysis.
-
3.2. HPLC-UV Analysis
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: Isocratic elution with 90:10 (v/v) Acetonitrile:Water
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 20 µL
-
UV Detection Wavelength: 210 nm
-
-
Calibration:
-
Prepare a stock solution of DTBPS standard in acetonitrile (e.g., 1000 µg/mL).
-
Prepare a series of calibration standards by serial dilution of the stock solution in acetonitrile to cover the expected concentration range of the samples (e.g., 10, 50, 100, 250, 500 µg/mL).
-
Inject each calibration standard into the HPLC system and record the peak area.
-
Construct a calibration curve by plotting the peak area versus the concentration of DTBPS.
-
3.3. Data Analysis
-
Inject the prepared sample extract into the HPLC system.
-
Identify the DTBPS peaks based on the retention time of the standard.
-
Calculate the concentration of DTBPS in the sample extract using the calibration curve.
-
Determine the concentration of DTBPS in the original lubricating oil sample by accounting for the initial sample weight and extraction volumes.
4. Quantitative Data Summary
| Parameter | Value | Reference |
| Linearity (R²) | > 0.999 | Adapted from[4][5][6] |
| Limit of Detection (LOD) | ~0.80 mg/L | [4][5][6] |
| Limit of Quantification (LOQ) | ~2.5 mg/L | Adapted from[4][5][6] |
| Recovery | 95 - 105% | Adapted from[4][5][6] |
| Precision (RSD) | < 5% | Adapted from[4][5][6] |
Note: The quantitative data is adapted from a method for a similar compound (dibenzyl disulfide) in a mineral oil matrix, as specific data for DTBPS was not available.
5. Experimental Workflow Diagram
Caption: HPLC-UV analysis workflow for DTBPS in lubricating oil.
Application Note 2: Quantification of this compound in Diesel Fuel by GC-MS
1. Scope
This method details the quantification of this compound in diesel fuel using Gas Chromatography coupled with Mass Spectrometry (GC-MS). This technique offers high selectivity and sensitivity, making it suitable for complex hydrocarbon matrices.
2. Principle
The diesel fuel sample is diluted and directly injected into the GC-MS system. DTBPS components are separated based on their volatility and interaction with the GC column's stationary phase. The mass spectrometer provides definitive identification and quantification based on the characteristic mass-to-charge ratios (m/z) of the DTBPS fragments. Quantification is performed using an internal standard to correct for matrix effects and injection variability.
3. Experimental Protocol
3.1. Sample Preparation
-
Objective: To prepare the diesel fuel sample for direct GC-MS analysis.
-
Materials:
-
Diesel fuel sample containing DTBPS
-
Dichloromethane (GC grade)
-
Internal Standard (IS) solution (e.g., 1,3,5-trichlorobenzene (B151690) in dichloromethane, 1 mg/mL)
-
Autosampler vials (2 mL)
-
-
Procedure:
-
Accurately weigh approximately 100 mg of the diesel fuel sample into a 10 mL volumetric flask.
-
Add a known amount of the internal standard solution.
-
Dilute to the mark with dichloromethane.
-
Mix thoroughly and transfer an aliquot to a 2 mL autosampler vial for GC-MS analysis.
-
3.2. GC-MS Analysis
-
Instrumentation:
-
Gas chromatograph with a split/splitless injector and a mass selective detector (MSD).
-
-
Chromatographic and Mass Spectrometric Conditions:
-
GC Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Injector Temperature: 280 °C
-
Injection Mode: Split (e.g., 50:1)
-
Injection Volume: 1 µL
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes
-
Ramp to 280 °C at 15 °C/min
-
Hold at 280 °C for 5 minutes
-
-
MSD Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
DTBPS (example for S₂): m/z 57, 114, 178
-
Internal Standard (1,3,5-trichlorobenzene): m/z 180, 182
-
-
-
Calibration:
-
Prepare a stock solution of DTBPS standard in dichloromethane.
-
Prepare a series of calibration standards containing a fixed concentration of the internal standard and varying concentrations of DTBPS.
-
Analyze each standard by GC-MS and record the peak area ratios of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of DTBPS.
-
3.3. Data Analysis
-
Analyze the prepared diesel sample by GC-MS.
-
Calculate the peak area ratio of DTBPS to the internal standard.
-
Determine the concentration of DTBPS in the sample using the calibration curve.
4. Quantitative Data Summary
| Parameter | Value | Reference |
| Linearity (R²) | > 0.995 | Adapted from[7] |
| Limit of Detection (LOD) | ~50 ng/L | [8] |
| Limit of Quantification (LOQ) | ~150 ng/L | Adapted from[8] |
| Recovery | 90 - 110% | General expectation |
| Precision (RSD) | < 10% | General expectation |
5. Experimental Workflow Diagram
Caption: GC-MS analysis workflow for DTBPS in diesel fuel.
Application Note 3: Quantification of this compound in a Sulfiding Agent Formulation by ¹H-NMR
1. Scope
This application note describes the use of quantitative Nuclear Magnetic Resonance (¹H-NMR) spectroscopy for the determination of this compound content in a sulfiding agent formulation. This method is rapid, requires minimal sample preparation, and provides structural information.
2. Principle
The ¹H-NMR spectrum of DTBPS shows a characteristic singlet for the protons of the tert-butyl groups. The integral of this peak is directly proportional to the number of protons and thus the concentration of the analyte. By using a certified internal standard with a known concentration, the absolute concentration of DTBPS can be determined.
3. Experimental Protocol
3.1. Sample Preparation
-
Objective: To prepare a homogeneous solution of the DTBPS sample and an internal standard for NMR analysis.
-
Materials:
-
DTBPS sulfiding agent sample
-
Deuterated chloroform (B151607) (CDCl₃)
-
Internal Standard (e.g., 1,3,5-Tributylbenzene or Maleic Anhydride)
-
NMR tubes (5 mm)
-
-
Procedure:
-
Accurately weigh a known amount of the DTBPS sample (e.g., 20 mg) into a vial.
-
Accurately weigh a known amount of the internal standard (e.g., 10 mg of 1,3,5-Tributylbenzene) into the same vial.
-
Add a precise volume of CDCl₃ (e.g., 0.75 mL) to dissolve the sample and the internal standard completely.
-
Transfer the solution to a 5 mm NMR tube.
-
3.2. ¹H-NMR Analysis
-
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
-
Acquisition Parameters:
-
Pulse Program: Standard quantitative ¹H experiment (e.g., zg30)
-
Number of Scans: 16 to 64 (to achieve adequate signal-to-noise)
-
Relaxation Delay (D1): 5 x T₁ of the slowest relaxing proton (typically > 30 s for quantitative analysis)
-
Acquisition Time: ≥ 3 s
-
Spectral Width: Appropriate for ¹H spectrum (e.g., 20 ppm)
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Integrate the characteristic singlet of the DTBPS tert-butyl protons (around 1.3 ppm) and a well-resolved signal from the internal standard (e.g., the aromatic protons of 1,3,5-Tributylbenzene).
-
3.3. Data Analysis
-
Calculate the concentration of DTBPS using the following formula:
C_DTBPS = (I_DTBPS / N_DTBPS) * (N_IS / I_IS) * (MW_DTBPS / MW_IS) * (m_IS / m_sample) * P_IS
Where:
-
C_DTBPS = Concentration of DTBPS
-
I_DTBPS = Integral of the DTBPS peak
-
N_DTBPS = Number of protons for the DTBPS peak (18 for the tert-butyl groups)
-
I_IS = Integral of the internal standard peak
-
N_IS = Number of protons for the internal standard peak
-
MW_DTBPS = Molecular weight of DTBPS (use an average value if the polysulfide distribution is known)
-
MW_IS = Molecular weight of the internal standard
-
m_IS = Mass of the internal standard
-
m_sample = Mass of the sample
-
P_IS = Purity of the internal standard
-
4. Quantitative Data Summary
| Parameter | Value | Reference |
| Linearity (R²) | > 0.998 | General qNMR performance |
| Accuracy | 98 - 102% | General qNMR performance |
| Precision (RSD) | < 2% | General qNMR performance |
5. Logical Relationship Diagram
Caption: Logical workflow for qNMR analysis of DTBPS.
References
- 1. This compound (TBPS 454) [cpchem.com]
- 2. TBPS 454 & Sulfrzol 54: Polysulfide vs DMDS - Reactor Resources Sulfiding Services [reactor-resources.com]
- 3. cpchem.com [cpchem.com]
- 4. Simultaneous liquid-liquid extraction of dibenzyl disulfide, 2,6-di-tert-butyl-p-cresol, and 1,2,3-benzotriazole from power transformer oil prior to GC and HPLC determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pure.kfupm.edu.sa [pure.kfupm.edu.sa]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Di-tert-butyl Polysulfide (DTBPS) Injection for Catalyst Sulfiding
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Di-tert-butyl polysulfide (DTBPS) injection for catalyst sulfiding.
Troubleshooting Guide
This guide addresses specific issues that may arise during catalyst sulfiding with DTBPS.
| Problem | Potential Cause | Recommended Solution |
| Increased Pressure Drop Across Reactor | Formation of elemental sulfur or "carsul" due to incomplete DTBPS decomposition at lower temperatures. | Ensure sufficient hydrogen is available during injection.[1] Inject DTBPS as close to the catalyst bed as possible. Avoid injecting at temperatures below 205°C (400°F).[1] |
| Particulate solids in the feed. | If particulates are suspected, consider the use of chemical additives to agglomerate them in the catalyst bed.[2] | |
| Low Catalyst Activity | Incomplete sulfiding of the catalyst. | Ensure the correct stoichiometric amount of sulfur is injected. Monitor H2S breakthrough to confirm the completion of the sulfiding process.[3] |
| Coking on the catalyst surface before sulfiding is complete.[4] | Avoid using naturally occurring sulfur in the feedstream to sulfide (B99878) the catalyst, as this increases the risk of coking.[4] | |
| Unstable Reactor Temperatures | Exothermic nature of DTBPS decomposition and sulfiding reactions.[5] | Closely monitor bed temperatures and limit the delta T across each catalyst bed to a recommended maximum, typically around 50°F.[5] |
| Inconsistent H2S Levels | Fluctuations in DTBPS injection rate or decomposition. | Utilize a reliable method to control the injection rate and ensure a steady flow of DTBPS.[6] |
| Corrosion in Equipment | Presence of H2S and other sulfur compounds. | While DTBPS is less corrosive than some alternatives, ensure all equipment, including gaskets (Teflon or Viton recommended), is compatible with the process chemicals.[3] |
Frequently Asked Questions (FAQs)
1. What is this compound (DTBPS) and why is it used for catalyst sulfiding?
This compound (DTBPS) is an organosulfur compound used as a sulfiding agent to activate catalysts in processes like hydrotreating and hydrocracking.[7] It converts the metal oxides on fresh catalysts to their active metal sulfide form, which is essential for reactions such as hydrodesulfurization (HDS) and hydrodenitrification (HDN).[5][8]
2. What are the advantages of using DTBPS over other sulfiding agents like Dimethyl Disulfide (DMDS)?
DTBPS offers several advantages, including:
-
Enhanced Safety: It has a higher flash point than DMDS, making it non-flammable and safer to handle.[4][9]
-
Lower Odor: DTBPS has a less offensive, diesel-like odor compared to the unpleasant smell of DMDS.[4]
-
Lower Decomposition Temperature: DTBPS begins to decompose at a lower temperature, which can reduce the risk of metal reduction and shorten the sulfiding time.[1][4]
-
Different Byproducts: The primary hydrocarbon byproduct of DTBPS decomposition is isobutane, which is less likely to dilute the hydrogen in the recycle gas compared to the methane (B114726) produced from DMDS.[1]
3. At what temperature should DTBPS be injected?
DTBPS injection should typically begin as the reactor temperature approaches 204-216°C (400-420°F).[3] The reactor is held in this range until H2S breakthrough is observed.[3]
4. What is "H2S breakthrough" and why is it important?
H2S breakthrough is the point at which the concentration of hydrogen sulfide (H2S) in the recycle gas exiting the reactor begins to rise significantly, typically exceeding 5000 ppm.[3] This indicates that the catalyst is saturated with sulfur and the primary sulfiding stage is complete.[5] Monitoring for breakthrough is crucial to ensure complete catalyst activation and to know when it is safe to raise the reactor temperature for the secondary sulfiding plateau.[3][5]
5. Can DTBPS be used for gas phase sulfiding?
No, gas phase sulfiding with DTBPS is not recommended.[3] This is to avoid the formation of solid sulfur deposits in the preheating section and on the catalyst.[3]
6. What are the decomposition byproducts of DTBPS?
The primary decomposition products of DTBPS are hydrogen sulfide (H2S) and isobutane.[1] Intermediate byproducts can include tertiary butyl mercaptan.[3][6]
7. How can I prevent the formation of elemental sulfur during sulfiding with DTBPS?
The risk of elemental sulfur formation increases with an excess of DTBPS injected at temperatures below 260°C (500°F).[3] To mitigate this, ensure a sufficient and continuous flow of hydrogen is present during the entire sulfiding procedure.[1] If hydrogen flow is lost, DTBPS injection should be stopped immediately.[1]
8. How does the sulfur content of DTBPS compare to DMDS?
DTBPS has a lower sulfur content (around 54%) compared to DMDS (around 68%). Consequently, approximately 25% more DTBPS by weight is required to achieve the same amount of sulfur for sulfiding.[1][6]
Data Presentation
Table 1: Comparison of Sulfiding Agents
| Property | This compound (DTBPS) | Dimethyl Disulfide (DMDS) |
| Sulfur Content | ~54% | ~68% |
| Flash Point | ~100°C (212°F)[4] | ~16°C (61°F)[4] |
| Decomposition Temperature | Starts around 160°C (320°F)[1][4] | Starts around 200°C (392°F)[4] |
| Primary Hydrocarbon Byproduct | Isobutane[1] | Methane[1] |
| Odor | Diesel-like[3] | Unpleasant[4] |
| Flammability | Non-flammable[1] | Flammable |
| Transportation Regulation | Non-regulated[4] | DOT regulated[4] |
Experimental Protocols
Detailed Methodology for In-Situ Catalyst Sulfiding with DTBPS
-
Catalyst Drying and Wetting:
-
Dry the catalyst bed according to the manufacturer's recommendations, typically for 24 hours at 93-121°C (200-250°F).
-
Wet the catalyst with a suitable feed material at a temperature at or below 149°C (300°F).[3]
-
-
Temperature Ramp-up and DTBPS Injection:
-
Increase the reactor temperature.
-
Begin injecting DTBPS as the temperature approaches 204-216°C (400-420°F).[3]
-
-
First Sulfiding Plateau and H2S Breakthrough Monitoring:
-
Second Sulfiding Plateau:
-
Completion and Post-Sulfiding Procedures:
-
Sulfiding is considered complete when the calculated stoichiometric amount of sulfur required for the catalyst has been injected and the H2S level in the recycle gas rises sharply, often exceeding 20,000 ppm (2.0%).[5]
-
Cease DTBPS injection.
-
It is often recommended to delay the introduction of cracked feedstocks for at least three days after sulfiding to allow a layer of soft coke to form on the catalyst, which tempers its initial high activity.[5]
-
Visualizations
Caption: Workflow for in-situ catalyst sulfiding using DTBPS.
Caption: Comparison of key attributes between DTBPS and DMDS.
References
- 1. TBPS 454 & Sulfrzol 54: Polysulfide vs DMDS - Reactor Resources Sulfiding Services [reactor-resources.com]
- 2. Question 18: What are your methods to mitigate bed 1 pressure drop without a unit skim? How would your approach be different if the pressure drop developed in a different bed, say bed 3? | American Fuel & Petrochemical Manufacturers [afpm.org]
- 3. This compound (TBPS 454) [cpchem.com]
- 4. media.lubrizol.com [media.lubrizol.com]
- 5. Sulfiding 101 - Reactor Resources Sulfiding Services [reactor-resources.com]
- 6. afpm.org [afpm.org]
- 7. catalyst activation Archives - Junyuan Petroleum Group | Manufacturer of Pentanes, Hexanes, Heptanes and Sulfiding Agents [junyuanpetroleumgroup.com]
- 8. catalyst sulfiding agent Archives - Junyuan Petroleum Group | Manufacturer of Pentanes, Hexanes, Heptanes and Sulfiding Agents [junyuanpetroleumgroup.com]
- 9. Junyuan Petroleum Group | Manufacturer of Pentanes, Hexanes, Heptanes and Sulfiding Agents [junyuanpetroleumgroup.com]
Preventing elemental sulfur deposition from Di-tert-butyl polysulfide
Welcome to the Technical Support Center for Di-tert-butyl Polysulfide (DTBPS). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing, identifying, and troubleshooting elemental sulfur deposition during its use in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DTBPS) and what are its common applications in a laboratory setting?
This compound is an organic polysulfide primarily used as a sulfiding agent. In industrial applications, it is used for activating hydrotreating catalysts.[1][2] In a laboratory or drug development context, it can serve as a source of sulfur for the synthesis of sulfur-containing organic molecules.[3][4] It is favored for its relatively low decomposition temperature compared to other sulfiding agents.[2]
Q2: What causes elemental sulfur to deposit from DTBPS?
Elemental sulfur deposition occurs when DTBPS decomposes under certain conditions. The risk of deposition significantly increases at intermediate temperatures (below 260°C / 500°F) and in environments with insufficient reducing agents, such as hydrogen.[1][2] The decomposition can also be influenced by the presence of other reactive species in the reaction mixture.
Q3: What are the initial signs of elemental sulfur deposition in my experiment?
The most common sign is the formation of a fine yellow precipitate in the reaction mixture or on the glassware. This precipitate is often insoluble in many common organic solvents at room temperature. In some cases, if olefins are present, a solid polymeric product, sometimes referred to as "carsul," can form.[1]
Q4: How can I distinguish elemental sulfur from other potential precipitates?
A simple qualitative test can be performed. Elemental sulfur is soluble in carbon disulfide and, to a lesser extent, in hot toluene (B28343) or xylene. If the yellow precipitate dissolves in these solvents, it is likely elemental sulfur. For a more definitive identification, analytical techniques such as HPLC can be employed.
Troubleshooting Guide
Problem: A yellow precipitate has formed in my reaction vessel after adding DTBPS.
| Possible Cause | Suggested Action |
| Localized Overheating | Ensure uniform heating of the reaction mixture. Use a heating mantle with stirring for even temperature distribution. |
| Insufficient Reducing Environment | If your reaction chemistry allows, consider conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative decomposition. |
| Reaction Temperature | If possible, adjust the reaction temperature. DTBPS decomposition to elemental sulfur is more likely at intermediate temperatures.[2] Running the reaction at a lower or higher temperature, if the protocol allows, may prevent precipitation. |
| Solvent Choice | If elemental sulfur is a known potential byproduct, consider using a solvent in which sulfur has higher solubility, such as toluene or xylene, especially at elevated temperatures. |
Experimental Protocols
Protocol 1: Qualitative Test for Elemental Sulfur in an Organic Reaction Mixture
This protocol provides a rapid method to tentatively identify a yellow precipitate as elemental sulfur.
Materials:
-
Sample of the reaction mixture containing the precipitate.
-
Toluene or Xylene.
-
Test tube.
-
Pipette.
-
Heating source (e.g., heat gun or water bath).
Procedure:
-
Using a pipette, transfer a small amount of the reaction mixture containing the yellow precipitate into a clean test tube.
-
Add a small volume of toluene or xylene to the test tube.
-
Gently heat the test tube while observing the precipitate.
-
Observation: If the yellow precipitate dissolves upon heating and reappears upon cooling, it is indicative of elemental sulfur.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for the Quantification of Elemental Sulfur
This method can be used for the quantitative analysis of elemental sulfur in a reaction mixture.
Method Conditions:
-
Column: Cogent Bidentate C18™, 4μm, 100Å[5]
-
Dimensions: 4.6 mm x 150 mm[5]
-
Mobile Phase: (90:10) Acetonitrile / DI water with 0.1% formic acid[5]
-
Flow rate: 1.0 mL / minute[5]
-
Detection: UV @ 263 nm[5]
-
Sample Preparation: Dilute a known quantity of the reaction mixture in a suitable solvent (e.g., Dichloromethane) and filter before injection.[5]
Data Presentation
Table 1: Solubility of Elemental Sulfur in Common Organic Solvents
| Solvent | Solubility ( g/100g solvent) at 25°C | Solubility ( g/100g solvent) at Higher Temperatures |
| Carbon Disulfide | High | Very High |
| Toluene | Low | Increases significantly with temperature[6] |
| Xylene | Low | Increases significantly with temperature[6] |
| Benzene | Low | - |
| Acetone | Very Low[7] | - |
| Ethanol | Very Low | - |
| Water | Insoluble[7] | - |
Visualizations
Diagram 1: Decomposition Pathway of this compound
Caption: Decomposition pathways of this compound.
Diagram 2: Troubleshooting Workflow for Yellow Precipitate
Caption: Troubleshooting workflow for an unexpected yellow precipitate.
References
- 1. This compound (TBPS 454) [cpchem.com]
- 2. TBPS 454 & Sulfrzol 54: Polysulfide vs DMDS - Reactor Resources Sulfiding Services [reactor-resources.com]
- 3. Science of Synthesis Case Studies - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 4. prepchem.com [prepchem.com]
- 5. Construction of sulfur-containing moieties in the total synthesis of natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 6. byjus.com [byjus.com]
- 7. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
Technical Support Center: Handling High-Viscosity Di-tert-butyl Polysulfide at Low Temperatures
This technical support center provides researchers, scientists, and drug development professionals with essential information for handling di-tert-butyl polysulfide (TBPS), particularly at low temperatures where its viscosity increases significantly.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving low-temperature this compound.
Q1: My pump is cavitating and losing flow when transferring cold this compound. What should I do?
A1: Pump cavitation with high-viscosity fluids at low temperatures is a common issue resulting from the fluid's resistance to flow.[1] Here are steps to troubleshoot this problem:
-
Reduce Pump Speed: High pump speeds can exacerbate cavitation. Try slowing the RPM to allow the viscous fluid more time to fill the pump head.[2]
-
Increase Tubing Diameter: Smaller tubing increases resistance. If your setup allows, switch to a larger inner diameter tubing, especially on the inlet side of the pump.[2]
-
Apply Temperature Control: Gently warming the TBPS reservoir and/or the tubing can significantly decrease viscosity.[1][2][3] Utilize heating jackets or inline heaters to maintain an optimal fluid temperature.[1]
-
Use a Positive Displacement Pump: Centrifugal pumps are generally not suitable for high-viscosity liquids. A positive displacement pump, such as a peristaltic or syringe pump, is better equipped to handle the required pressure.
-
Pressurize the Inlet: Applying a low, constant pressure to the fluid reservoir (pressure feeding) can help force the viscous liquid into the pump, preventing cavitation.[2]
Q2: I'm experiencing inconsistent and inaccurate dispensing volumes of this compound in my automated liquid handler. How can I improve precision?
A2: Automated handling of viscous liquids requires protocol adjustments to compensate for the fluid's properties. Inaccurate dispensing is often due to slow fluid movement and adhesion to pipette tips.
-
Optimize Aspiration and Dispense Rates: Significantly reduce the aspiration and dispense speeds to a fraction of what you would use for aqueous solutions. A good starting point is one-tenth of the standard flow rate.
-
Incorporate Delays: Introduce a pause after both the aspiration and dispensing steps to allow the viscous liquid to fully move and settle in the tip and the receiving well.
-
Use Positive Displacement Pipettes: If available, switch to a positive displacement system. These systems have a piston in direct contact with the liquid, eliminating the air cushion that can compress and cause inaccuracies with viscous fluids.
-
Implement Reverse Pipetting: For air-cushion pipettes, use the reverse pipetting technique. This method involves aspirating more liquid than needed and then dispensing the target volume, leaving the excess in the tip. This technique is more accurate for viscous liquids.
-
Consider Tip Withdrawal Speed: Withdraw the pipette tip slowly from the liquid after aspiration to prevent pulling up excess fluid on the outside of the tip.
Q3: The this compound appears to be solidifying or becoming unworkable at my target experimental temperature. What are my options?
A3: this compound has a freezing point of -54°F (-47.8°C) and a solidifying point of ≤-40°C.[4][5][6] However, its viscosity increases dramatically at temperatures well above this, making it difficult to handle in cold weather.[6][7]
-
Localized Heating: If your experiment allows, apply localized heating to the areas where the fluid needs to flow, such as the transfer tubing, while keeping the main reservoir at the target low temperature.
-
Dilution: If compatible with your experimental design, consider diluting the this compound with a suitable solvent to reduce its viscosity. TBPS is soluble in hexane (B92381) and white spirits.[7][8][9]
-
Mechanical Agitation: In a mixing vessel, gentle mechanical stirring can sometimes help to maintain a more workable consistency, but this is highly dependent on the specific experimental setup.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound (TBPS) is an organosulfur compound used primarily as a sulfiding agent for hydrotreating and hydrocracking catalysts in refineries.[7][10][11][12] It is also used as a coking inhibitor and an additive in industrial lubricants.[11][12] TBPS 454 is a common trade name for this chemical, which is a mixture with a predominance of tetra and penta sulfides.[6][7]
Q2: What are the key physical properties of this compound?
A2: The table below summarizes the key physical properties of this compound.
| Property | Value |
| Appearance | Yellow to dark brown or tan liquid[4][5][8][11][12] |
| Odor | Mild, sweet, or diesel-like[7][8] |
| Viscosity | 10 cP @ 20°C (68°F)[8][9][11], 12.8 mPa.s @ 70°F[6] |
| Density | ~1.09 g/cm³ @ 15.6°C (60°F)[8] |
| Flash Point | ≥100°C (212°F)[4][5][11][13] |
| Boiling Point | Decomposes at 144°C (291.2°F)[8] |
| Freezing/Solidifying Point | ≤-40°C (-40°F)[4][5], -54°F[6] |
| Solubility | Insoluble in water; soluble in hexane and white spirits[7][8][9][11] |
Q3: What safety precautions should be taken when handling this compound?
A3: this compound is an environmentally hazardous substance and a marine pollutant.[6][7] It may cause an allergic skin reaction.[14] Always consult the Safety Data Sheet (SDS) before use.[7] Key safety precautions include:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or chemical goggles, impervious gloves (e.g., Silver Shield), and protective clothing to prevent skin contact.[8][14]
-
Ventilation: Use in a well-ventilated area to avoid breathing vapors.[8][14]
-
Handling: Avoid contact with skin and eyes.[13] Do not store near heat, sparks, or open flames.[8]
-
Spill Cleanup: In case of a spill, soak it up with an inert absorbent material (e.g., sand, silica (B1680970) gel) and place it in a suitable, closed container for disposal.[13][15] Prevent the product from entering drains.[13][15]
-
First Aid: If on skin, wash with plenty of water.[14] If in eyes, rinse with water for at least 15 minutes.[14] If swallowed, do not induce vomiting and seek immediate medical attention.[8]
Experimental Protocols
Protocol 1: Low-Temperature Viscosity Measurement
This protocol outlines a method for determining the viscosity of this compound at various low temperatures using a rotational viscometer with a temperature-controlled bath.
-
System Setup:
-
Place the viscometer's sample adapter in a circulating bath capable of reaching and maintaining the target low temperatures.
-
Calibrate the viscometer according to the manufacturer's instructions.
-
-
Sample Preparation:
-
Place a known volume of this compound into the sample cup.
-
Lower the viscometer spindle into the sample, ensuring it is immersed to the correct level.
-
-
Temperature Equilibration:
-
Set the circulating bath to the highest target temperature (e.g., 10°C) and allow the sample to equilibrate for at least 30 minutes.
-
-
Measurement:
-
Begin rotating the spindle at a low RPM and gradually increase until a stable torque reading is achieved.
-
Record the viscosity and torque percentage.
-
Repeat the measurement at decreasing temperature intervals (e.g., 5°C, 0°C, -5°C), allowing for equilibration at each step.
-
-
Data Analysis:
-
Plot the viscosity as a function of temperature to create a viscosity-temperature curve for your specific batch of this compound.
-
Protocol 2: Pumping System Performance Test
This protocol provides a method to evaluate and optimize a pumping system for delivering cold this compound.
-
System Assembly:
-
Set up your pump (e.g., peristaltic pump) with the chosen tubing size.
-
Place the this compound reservoir in a cooling bath set to your target experimental temperature.
-
If applicable, install heating jackets on the transfer tubing.
-
-
Initial Priming:
-
Set the pump to its lowest speed and begin priming the system.
-
If priming is difficult, gently warm the inlet tubing or apply low positive pressure to the reservoir.
-
-
Flow Rate Calibration:
-
Once the system is primed, direct the outlet into a tared collection vessel placed on a balance.
-
Run the pump for a set amount of time (e.g., 60 seconds) at a specific speed setting.
-
Measure the mass of the dispensed liquid and calculate the flow rate.
-
-
Optimization:
-
Repeat the flow rate calibration at various pump speeds and, if applicable, different levels of tubing heat.
-
Record the conditions that provide the most stable and accurate flow rate for your needs.
-
-
Troubleshooting:
-
During the test, watch for signs of cavitation (erratic flow, bubbles in the line). If observed, implement the troubleshooting steps outlined in the guide above.
-
Visualizations
Below are diagrams illustrating key workflows and logical relationships for handling high-viscosity this compound.
Caption: Troubleshooting decision tree for pump issues.
Caption: Workflow for handling cold this compound.
References
- 1. iwakiair.com [iwakiair.com]
- 2. fluidmetering.com [fluidmetering.com]
- 3. How do I keep viscous fluids flowing through industrial pipelines? - De Gidts en Feldman (ENG) [dgfg.eu]
- 4. China this compound(TBPS)CAS: 68937-96-2 With Detailed Information Factory and Manufacturer | ZHONGAN [zhonganindustry.com]
- 5. This compound/TBPS CAS 68937-96-2 [horayindustry.com]
- 6. cpchem.com [cpchem.com]
- 7. This compound (TBPS 454) [cpchem.com]
- 8. chempoint.com [chempoint.com]
- 9. chempoint.com [chempoint.com]
- 10. TBPS 454 & Sulfrzol 54: Polysulfide vs DMDS - Reactor Resources Sulfiding Services [reactor-resources.com]
- 11. zxchem.com [zxchem.com]
- 12. This compound Supplier | DTBPS for Refining Use [zxchemuae.com]
- 13. cpchem.com [cpchem.com]
- 14. echemi.com [echemi.com]
- 15. msdsdigital.com [msdsdigital.com]
Technical Support Center: Mitigating Odor Issues from Di-tert-butyl Polysulfide Decomposition
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address odor issues associated with the decomposition of Di-tert-butyl polysulfide (DTBPS) in a laboratory setting.
Section 1: Troubleshooting Guides
This section provides a systematic approach to identifying, mitigating, and preventing odor problems during your experiments involving DTBPS.
Immediate Action for Strong Odor Detection
If a strong, unpleasant "rotten egg" or "gassy" odor is detected, it is likely due to the release of hydrogen sulfide (B99878) (H₂S) and tert-butyl mercaptan, the primary decomposition products of DTBPS.
Question: What are the immediate steps I should take if I detect a strong sulfurous odor?
Answer:
-
Ensure adequate ventilation: Immediately verify that your fume hood is operating correctly. If working on a benchtop, move the experiment into a fume hood if possible and safe to do so.
-
Neutralize the source: If the odor is emanating from a liquid source (e.g., a reaction mixture after quenching), add a freshly prepared solution of sodium hypochlorite (B82951) (household bleach) dropwise until the odor subsides. Be cautious as this reaction can be exothermic.
-
Contain spills: If a spill has occurred, absorb the material with an inert absorbent like sand or vermiculite. Treat the contaminated absorbent with a sodium hypochlorite solution before disposal.
-
Personal Protective Equipment (PPE): Ensure you are wearing appropriate PPE, including safety goggles, a lab coat, and gloves. If the odor is overwhelming, evacuate the immediate area and allow ventilation to clear the fumes.
Proactive Odor Mitigation Strategies
Preventing the release of odorous compounds is the most effective way to manage odor issues.
Question: How can I prevent or minimize odor release during my experiment?
Answer:
There are two primary strategies for proactive odor control: in-situ quenching of the reaction mixture and off-gas scrubbing.
In-Situ Quenching:
This involves adding a chemical reagent directly to your reaction vessel to neutralize the odorous compounds as they are formed or after the reaction is complete.
-
Fenton's Reagent: A highly effective oxidizing agent for destroying sulfur compounds.
-
Hydrogen Peroxide: A readily available and effective oxidizing agent.
Off-Gas Scrubbing:
This involves directing the gases produced during your experiment through a scrubbing solution to neutralize odorous compounds before they are released into the laboratory atmosphere.
-
Sodium Hypochlorite Scrubber: A common and effective method for oxidizing H₂S and mercaptans.
Section 2: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the properties of DTBPS and its decomposition products, as well as the practical aspects of odor mitigation.
Question: What are the primary decomposition products of this compound and their odor characteristics?
Answer:
The thermal decomposition of this compound (DTBPS) primarily yields tert-butyl mercaptan and hydrogen sulfide (H₂S)[1][2]. Both are known for their strong, unpleasant odors even at very low concentrations.
| Compound | Odor Description | Odor Threshold |
| tert-Butyl Mercaptan | Strong, skunk-like, gassy | < 1 ppb |
| Hydrogen Sulfide (H₂S) | Rotten eggs | 0.01 - 1.5 ppm |
Question: At what temperature does this compound start to decompose?
Answer:
The thermal decomposition of DTBPS can begin at temperatures as low as 125-155°C (257-311°F)[3]. However, in the presence of catalysts, decomposition can occur at even lower temperatures[2].
Question: Can the decomposition products of DTBPS interfere with my experiment?
Answer:
Yes, the decomposition products can potentially interfere with your experiment.
-
Side Reactions: Thiols, such as tert-butyl mercaptan, are nucleophilic and can participate in unwanted side reactions in your reaction mixture.
-
Analytical Interference: Volatile sulfur compounds can interfere with certain analytical techniques, such as gas chromatography, by co-eluting with compounds of interest or by contaminating detector systems[1][4].
Question: Are there any alternatives to DTBPS with fewer odor issues?
Answer:
While DTBPS is often considered to have a milder, "diesel-like" odor compared to other sulfiding agents like dimethyl disulfide (DMDS), its decomposition products are still highly odorous[5][6]. The choice of a sulfur source will depend on the specific requirements of your reaction. If odor is a primary concern, exploring alternative sulfur transfer reagents with higher decomposition temperatures or different decomposition pathways may be beneficial.
Section 3: Experimental Protocols
This section provides detailed methodologies for the key odor mitigation experiments described in this guide.
Protocol for In-Situ Quenching with Fenton's Reagent
Fenton's reagent is a solution of hydrogen peroxide and an iron catalyst that generates highly reactive hydroxyl radicals, which effectively oxidize odorous sulfur compounds[7][8][9].
Materials:
-
Ferrous sulfate (B86663) (FeSO₄) solution (prepare fresh)
-
Hydrogen peroxide (H₂O₂) (3-30% solution, depending on the scale of the reaction)
-
Sulfuric acid (H₂SO₄) or sodium hydroxide (B78521) (NaOH) for pH adjustment
-
pH paper or pH meter
Procedure:
-
Cool the Reaction Mixture: Before quenching, cool your reaction mixture to below 40°C in an ice bath to control any potential exotherm[9].
-
Adjust pH: Adjust the pH of the reaction mixture to between 3 and 5 using sulfuric acid or sodium hydroxide[7][9]. This is the optimal pH range for the Fenton reaction.
-
Add Iron Catalyst: Add the freshly prepared ferrous sulfate solution to the reaction mixture. A typical weight ratio of Fe²⁺ to H₂O₂ is between 1:5 and 1:10[9].
-
Slowly Add Hydrogen Peroxide: Slowly add the hydrogen peroxide solution dropwise to the vigorously stirred reaction mixture. Monitor the temperature and the rate of gas evolution. If the reaction becomes too vigorous, slow down or temporarily stop the addition.
-
Reaction Time: Allow the mixture to react for 30-60 minutes. The reaction is typically complete when gas evolution ceases[9].
-
Final pH Adjustment: After the reaction is complete, neutralize the mixture to a pH of 7 before workup and disposal.
Protocol for Setting Up a Laboratory-Scale Gas Scrubber
A gas scrubber can be assembled using standard laboratory glassware to effectively neutralize odorous off-gases.
Materials:
-
Gas washing bottle or a series of two bubblers
-
Tubing (e.g., Tygon® or PTFE)
-
Scrubbing solution: 10% aqueous sodium hypochlorite (household bleach)
-
Beakers and graduated cylinders
Procedure:
-
Assemble the Scrubber: Fill a gas washing bottle or two bubblers in series approximately two-thirds full with the 10% sodium hypochlorite scrubbing solution.
-
Connect to the Reaction: Connect the outlet of your reaction vessel (e.g., from the top of a condenser) to the inlet of the first gas washing bottle using appropriate tubing. The gas should bubble through the scrubbing solution.
-
Vent to a Fume Hood: Connect the outlet of the last gas washing bottle to the back of the fume hood to safely vent any non-neutralized gases.
-
Monitor the Scrubbing Solution: During the experiment, monitor the color and odor of the scrubbing solution. If the solution becomes cloudy or develops a strong odor, it may need to be replaced with a fresh solution.
-
Disposal: At the end of the experiment, the spent scrubbing solution should be disposed of as hazardous waste according to your institution's guidelines.
Section 4: Visualizations
Decomposition and Mitigation Workflow
The following diagram illustrates the general workflow for handling a reaction involving DTBPS, from decomposition to odor mitigation.
Troubleshooting Logic for Odor Issues
This diagram outlines a logical approach to troubleshooting persistent odor issues.
References
- 1. agilent.com [agilent.com]
- 2. TBPS 454 & Sulfrzol 54: Polysulfide vs DMDS - Reactor Resources Sulfiding Services [reactor-resources.com]
- 3. zxchem.com [zxchem.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. rds.avantium.com [rds.avantium.com]
- 6. This compound (TBPS 454) [cpchem.com]
- 7. sciencing.com [sciencing.com]
- 8. researchgate.net [researchgate.net]
- 9. usptechnologies.com [usptechnologies.com]
Improving the thermal stability of Di-tert-butyl polysulfide formulations
Technical Support Center: Di-tert-butyl Polysulfide Formulations
Welcome to the technical support center for this compound (TBPS) formulations. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the thermal stability of these compounds.
Frequently Asked Questions (FAQs)
Q1: What is this compound (TBPS) and what are its general thermal characteristics?
A1: this compound is an organic polysulfide, typically a mixture of molecules with varying numbers of sulfur atoms, predominantly tetra- and penta-sulfides (C8H18Sx, where x has an average of ~4.0). It is known for having a lower decomposition temperature compared to other sulfiding agents like Dimethyl Disulfide (DMDS). The initial thermal decomposition temperature is reported to be in the range of 125-155°C.
Q2: What are the primary decomposition products of TBPS under thermal stress?
A2: When heated, TBPS primarily decomposes into hydrogen sulfide (B99878) (H₂S), isobutene, and isobutane. In environments with insufficient hydrogen, it can also form elemental sulfur, which may lead to the creation of solid polymeric products and potential blockages in equipment. Under combustion conditions, hazardous decomposition products include carbon oxides and sulfur oxides.
Q3: What are the recommended storage and handling conditions to maintain the stability of TBPS?
A3: To ensure stability, TBPS should be stored in a tightly closed container in a cool, dry, and well-ventilated area. It is crucial to keep it away from heat sources, sparks, and open flames. Under these recommended conditions, the material is considered stable.
Q4: Can other components in my formulation affect the thermal stability of TBPS?
A4: Yes, formulation components can significantly impact stability. For instance, acidic components can catalyze degradation pathways. It is essential to conduct compatibility studies with all excipients, solvents, and other active ingredients in the formulation. General strategies for improving formulation stability include using buffers to control pH, antioxidants to prevent oxidation, and ensuring low moisture content.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
Q: My TBPS formulation is showing a yellow/brown discoloration after gentle heating. What could be the cause?
A: Discoloration is often the first sign of thermal degradation.
-
Initial Decomposition: You may be approaching the lower end of the thermal decomposition range (125-155°C). Even temperatures below this range can initiate slow degradation over time.
-
Impurity Reaction: Trace impurities in your formulation or the TBPS itself could be reacting or catalyzing degradation at a lower temperature.
-
Oxygen Exposure: The presence of oxygen can lead to thermo-oxidative degradation. Ensure your process is conducted under an inert atmosphere (e.g., nitrogen or argon) if you observe discoloration at unexpectedly low temperatures.
Q: I am observing a loss of active sulfur content in my formulation over time, even at room temperature. What is happening?
A: A gradual loss of active sulfur suggests slow decomposition or side reactions.
-
Ambient Light: Exposure to UV or ambient light can sometimes initiate photolytic degradation pathways. Store formulations in amber vials or protected from light.
-
Incompatible Excipients: Certain excipients may react with the polysulfide bonds. Review the compatibility of all formulation components.
-
Volatilization: While TBPS has a low vapor pressure, some decomposition products may be volatile. Ensure your container is tightly sealed.
Q: During a scaled-up reaction, I encountered solid precipitates and an unexpected increase in pressure. What is the likely cause and how can I prevent it?
A: This is a critical safety issue, likely caused by runaway decomposition.
-
Formation of Elemental Sulfur: Heating TBPS, especially in excess or with insufficient hydrogen, can produce elemental sulfur. This sulfur, along with olefins like isobutene (a decomposition product), can form solid polymeric deposits.
-
Exothermic Decomposition: The decomposition process can be exothermic, leading
Troubleshooting inconsistent results in DTBPS-mediated reactions
Welcome to the technical support center for Dimethyl 3,3'-dithiobispropionimidate (DTBPS/DTBP)-mediated reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot inconsistent results and optimize experimental outcomes. Below, you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to directly address specific issues encountered during your experiments.
Troubleshooting Guide
Issue 1: Low or No Crosslinking Efficiency
Q: I am observing a low yield or complete absence of my crosslinked product. What are the potential causes and how can I improve the reaction efficiency?
A: Low or no crosslinking efficiency is a common problem that can arise from several factors, including reagent integrity, reaction conditions, and protein characteristics.
Potential Causes and Solutions:
-
Reagent Instability: DTBPS is sensitive to moisture.[1] To prevent loss of reactivity due to hydrolysis, it is crucial to equilibrate the reagent vial to room temperature before opening and to prepare solutions fresh for each use.[1]
-
Inappropriate Buffer Composition: The reaction buffer should be free of primary amines, such as Tris or glycine (B1666218), as these will compete with the target proteins for reaction with the imidoester groups of DTBPS.[1] Recommended buffers include phosphate, borate, carbonate, or HEPES.[1]
-
Suboptimal pH: The optimal pH range for imidoester crosslinking is between 8 and 9.[1] Reactions performed at a pH below 7 or above 10 may result in significantly lower efficiency.
-
Insufficient Crosslinker Concentration: The concentration of DTBPS should be optimized for your specific system. A general guideline is to use a 10-fold molar excess for protein concentrations above 5 mg/mL and a 20- to 50-fold molar excess for concentrations below 5 mg/mL.[1]
-
Short Incubation Time: Allow the reaction to proceed for 30 to 60 minutes at room temperature to ensure sufficient time for crosslinking to occur.[1]
-
Inaccessible Target Residues: The primary amine groups (lysine side chains and N-termini) on the interacting proteins may be sterically hindered or buried within the protein structure, preventing access by the crosslinker.
Issue 2: High Background or Non-Specific Crosslinking
Q: My results show a high degree of non-specific crosslinking, making it difficult to identify the specific protein interactions of interest. How can I reduce this background?
A: High background from non-specific crosslinking can obscure the desired results. Optimizing the reaction conditions is key to minimizing this issue.
Potential Causes and Solutions:
-
Excessive Crosslinker Concentration: Too much DTBPS can lead to the crosslinking of transient or random protein interactions. It is advisable to perform a titration of the DTBPS concentration to find the optimal balance between specific crosslinking and background noise.
-
Prolonged Incubation Time: Extending the reaction time beyond what is necessary can increase the likelihood of non-specific crosslinking events.
-
Ineffective Quenching: The crosslinking reaction must be effectively stopped. This is typically achieved by adding a quenching solution containing primary amines, such as Tris or glycine, at a final concentration of 20-50 mM.[1]
Frequently Asked Questions (FAQs)
Q1: What is the chemical basis of DTBPS-mediated crosslinking?
A1: DTBPS is a homobifunctional imidoester crosslinker. Its reactive imidoester groups at each end specifically target primary amines (the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group of polypeptides) to form stable amidine bonds.[1][2] This reaction preserves the positive charge of the original amine group, which can be advantageous for maintaining the native conformation of the protein.[1]
Q2: How can I cleave the crosslinks formed by DTBPS?
A2: DTBPS contains a disulfide bond in its spacer arm, which can be cleaved by reducing agents.[2][3] This allows for the separation of the crosslinked proteins for downstream analysis, such as on a 2D-gel or by mass spectrometry. Common reducing agents for this purpose include dithiothreitol (B142953) (DTT) and β-mercaptoethanol. A typical procedure for cleavage involves incubation with 100-150 mM DTT at 37°C for 30 minutes.[1]
Q3: Is DTBPS soluble in aqueous buffers?
A3: Yes, DTBPS is a water-soluble crosslinker, which makes it convenient for use in biological experiments with purified proteins in aqueous buffers.[3]
Q4: Can DTBPS be used for in-vivo crosslinking?
A4: Yes, DTBPS is membrane-permeable and can be used for intracellular crosslinking in living cells.[3] A common application is in combination with formaldehyde (B43269) for chromatin immunoprecipitation (ChIP) assays to improve the signal for proteins that do not directly bind to DNA.[4]
Q5: What should I do if my protein precipitates after adding DTBPS?
A5: Protein precipitation upon addition of a crosslinker can be due to several factors, including changes in the protein's isoelectric point or the formation of large, insoluble aggregates. To address this, you can try optimizing the crosslinker-to-protein molar ratio, adjusting the pH of the reaction buffer, or performing the reaction at a lower temperature (e.g., on ice).
Quantitative Data Summary
The following tables provide a summary of key quantitative parameters for optimizing DTBPS-mediated reactions.
Table 1: Recommended Reaction Conditions for DTBPS Crosslinking
| Parameter | Recommended Value | Notes |
| pH | 8.0 - 9.0 | Optimal for imidoester reactivity.[1] |
| Buffer | Phosphate, Borate, HEPES | Must be free of primary amines.[1] |
| Temperature | Room Temperature or on Ice | Lower temperatures may reduce non-specific crosslinking.[4] |
| Incubation Time | 30 - 60 minutes | Can be optimized based on the specific interaction.[1] |
| Quenching Agent | Tris or Glycine | Final concentration of 20-50 mM.[1] |
Table 2: DTBPS Concentration Guidelines
| Protein Concentration | Recommended Molar Excess of DTBPS |
| > 5 mg/mL | 10-fold[1] |
| < 5 mg/mL | 20- to 30-fold[1] |
Experimental Protocols
General Protocol for Crosslinking Purified Proteins
-
Buffer Exchange: Ensure the protein sample is in an amine-free buffer (e.g., 0.2 M triethanolamine, pH 8.0).[1]
-
Crosslinker Preparation: Immediately before use, prepare a fresh solution of DTBPS in the reaction buffer.
-
Reaction Initiation: Add the desired molar excess of the DTBPS solution to the protein sample.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature.[1]
-
Quenching: Stop the reaction by adding a quenching solution (e.g., Tris or glycine to a final concentration of 20-50 mM).[1]
-
Analysis: The crosslinked sample can now be analyzed by SDS-PAGE, mass spectrometry, or other relevant techniques.
Protocol for Bifunctional Crosslinking of Cells (DTBPS and Formaldehyde)
This protocol is adapted for cells grown in a 150 mm dish.[4]
-
Cell Preparation: Wash cells three times with ice-cold PBS.
-
DTBPS Crosslinking: Freshly prepare 5 mM DTBPS in ice-cold PBS and add 20-25 mL to the cells on ice. Incubate for 30 minutes on ice.
-
Washing: Wash the cells twice with cold PBS.
-
Quenching: Add 20-25 mL of ice-cold quenching buffer (e.g., 100 mM Tris pH 8.0, 150 mM NaCl) and incubate on ice for 10 minutes.
-
Formaldehyde Crosslinking: Wash the cells three times with PBS at room temperature. Add 27 mL of PBS and 3 mL of 10% formaldehyde, mix well, and incubate for 10 minutes at room temperature.
-
Final Quenching: Add 3 mL of glycine and mix well.
-
Final Washes: Wash three times with cold PBS containing 0.5 mM PMSF and proceed with your downstream application (e.g., ChIP).
Visualizations
Caption: Reaction pathway of DTBPS-mediated protein crosslinking and cleavage.
Caption: Logical workflow for troubleshooting inconsistent DTBPS crosslinking results.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Thermo Scientific DTBP (Wang and Richard's Reagent) 1 g | Buy Online | Thermo Scientific™ | Fisher Scientific [fishersci.com]
- 4. Bifunctional Cross-Linking Protocol | Rockland [rockland.com]
Technical Support Center: Di-tert-butyl Polysulfide in Experimental Synthesis
Welcome to the technical support center for Di-tert-butyl Polysulfide (TBPS). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the reactivity of TBPS in various experimental settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research and development endeavors.
Frequently Asked Questions (FAQs)
Q1: What is this compound (TBPS) and what are its primary applications in research?
A1: this compound is an organosulfur compound composed of two tert-butyl groups linked by a chain of sulfur atoms.[1] While it is widely used in industrial settings as a sulfiding agent for catalysts and as an anti-coking additive, in a laboratory context, it serves as a versatile sulfur transfer reagent.[1][2] Its primary application for researchers is in the synthesis of sulfur-containing organic molecules, including thioethers and various heterocycles, which are significant in medicinal chemistry and drug development.[3]
Q2: What are the main advantages of using TBPS over other sulfurizing agents like Dimethyl Disulfide (DMDS)?
A2: TBPS offers several advantages, including a lower decomposition temperature, which allows for milder reaction conditions.[3][4] It is also classified as a non-flammable liquid with a higher flash point than DMDS, enhancing safety during storage and handling.[3][4] Furthermore, its decomposition byproducts are isobutene and isobutane, which can be easier to handle and separate from reaction mixtures compared to the methane (B114726) produced from DMDS.[4]
Q3: What are the typical decomposition temperatures for TBPS?
A3: The decomposition of TBPS can begin at temperatures as low as 160°C (320°F), particularly in the presence of catalysts like NiMo or CoMo.[4] The initial thermal decomposition temperature is generally in the range of 125-155°C.[3]
Q4: Can TBPS be used for gas-phase reactions?
A4: Caution is advised when using TBPS in gas-phase sulfiding. To prevent the precipitation of elemental sulfur, which can cause pressure drop issues, it is crucial to ensure a sufficient supply of hydrogen and to inject the TBPS as close to the reactor inlet as possible.[4][5] Temperatures should be maintained above 205°C (400°F) to ensure complete decomposition.[4]
Troubleshooting Guides
This section addresses common issues encountered during experiments with this compound.
Issue 1: Low Reactivity or Incomplete Sulfur Transfer
| Potential Cause | Troubleshooting Strategy |
| Insufficient Temperature | Gradually increase the reaction temperature in increments of 10°C. Monitor the reaction progress by TLC or GC-MS. Be mindful of the decomposition temperature to avoid unwanted side reactions. |
| Steric Hindrance | If the substrate is sterically hindered, consider using a less bulky sulfur transfer reagent or employing a catalyst to facilitate the reaction. |
| Inappropriate Solvent | Ensure the solvent is suitable for the reaction temperature and solubilizes both the substrate and TBPS. TBPS is soluble in hexane (B92381) and white spirits.[5] |
| Lack of Activation | For reactions with less reactive nucleophiles, consider the use of a catalyst. Lewis acids can activate the polysulfide chain, making it more susceptible to nucleophilic attack.[2] |
Issue 2: Formation of Elemental Sulfur and Side Products
| Potential Cause | Troubleshooting Strategy |
| Decomposition at Intermediate Temperatures | Ensure the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) and that sufficient reducing equivalents (if applicable to the reaction) are present to prevent the formation of elemental sulfur.[4] |
| Reaction with Olefins | If your substrate contains olefinic groups, be aware that elemental sulfur formed from TBPS decomposition can react to form polymeric products.[5] Maintain strict temperature control and consider using a sulfur scavenger if this becomes a significant issue. |
| Uncontrolled Decomposition | Avoid exposing TBPS to temperatures above 150°C (300°F) before it enters the main reaction stream to prevent premature and uncontrolled decomposition.[4] |
Quantitative Data Summary
The following table summarizes key physical and chemical properties of this compound, often compared to Dimethyl Disulfide (DMDS) for reference.
| Property | This compound (TBPS) | Dimethyl Disulfide (DMDS) | Reference(s) |
| Sulfur Content (% wt) | ~54% | ~68% | [4] |
| Decomposition Temperature | As low as 160°C (320°F) | ~200°C (392°F) | [4] |
| Flash Point | ≥100°C | ~16°C | [3] |
| Vapor Pressure | Lower | Higher | [4] |
| Decomposition Products | H₂S, isobutene, isobutane | H₂S, methane | [4] |
| Classification | Non-flammable liquid | Flammable liquid | [4] |
Experimental Protocols
Protocol 1: General Synthesis of this compound
This protocol describes a general method for the laboratory synthesis of this compound.
Materials:
-
Sulfur (S₈)
-
tert-Butyl mercaptan
-
10% Sodium hydroxide (B78521) solution
-
Water
-
Nitrogen gas supply
-
Round-bottom flask with stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, combine sulfur (3.33 mol) and tert-butyl mercaptan (2.22 mol).
-
With stirring, cautiously add a few drops of triethylamine. An exothermic reaction with gas evolution will occur.
-
Once the initial vigorous reaction subsides, heat the mixture to 40°C for 1 hour.
-
Add additional triethylamine (to a total of 0.022 mol) until the sulfur dissolves.
-
Heat the reaction mixture to 85°C for 1 hour.
-
Cool the mixture to room temperature.
-
Wash the product with three portions of 10% sodium hydroxide solution, followed by two portions of water using a separatory funnel.
-
Dry the product by heating at 100°C under high vacuum using a rotary evaporator.
-
Filter the resulting light yellow oil to obtain this compound.
Visualizations
Diagram 1: General Strategy for Enhancing TBPS Reactivity
References
Technical Support Center: Purification of High-Purity Di-tert-butyl Polysulfide
Welcome to the technical support center for the purification of high-purity Di-tert-butyl polysulfide (TBPS). This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for obtaining high-purity TBPS for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications in research?
A1: this compound is an organosulfur compound with multiple sulfur atoms in a chain flanked by two tert-butyl groups. In industrial settings, it is primarily used as a sulfiding agent for catalysts in hydrotreating and hydrocracking processes.[1][2][3][4] For research and drug development, high-purity TBPS can be utilized in the synthesis of sulfur-containing organic molecules and as a source of reactive sulfur.
Q2: What are the typical impurities in crude this compound synthesized in the laboratory?
A2: Common impurities in lab-synthesized TBPS can include:
-
Unreacted starting materials: Elemental sulfur and tert-butyl mercaptan.[5]
-
Polysulfides of varying chain lengths: The synthesis often results in a mixture of di-, tri-, tetra-, penta-, and higher polysulfides.[1]
-
Oxidation byproducts: Depending on the reaction conditions, various oxidized sulfur species may be present.
-
Residual catalyst and solvents: Any catalysts (like triethylamine) or solvents used in the synthesis may remain.[5]
Q3: What analytical techniques are recommended for assessing the purity of this compound?
A3: To determine the purity and composition of your TBPS sample, the following analytical methods are recommended:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and separating polysulfides of different chain lengths.
-
High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS): An effective method for the separation and quantification of different polysulfide species.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Can be used to confirm the structure of the desired polysulfide and identify organic impurities.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Desired Polysulfide | Incomplete reaction between tert-butyl mercaptan and sulfur. | Ensure the reaction goes to completion by optimizing reaction time and temperature. The addition of a basic catalyst like triethylamine (B128534) can facilitate the reaction.[5] |
| Loss of product during workup. | Be careful during the washing and extraction steps to avoid loss of the organic layer. Minimize the number of transfer steps. | |
| Product has a Strong Mercaptan Odor | Presence of residual tert-butyl mercaptan. | Wash the product with an aqueous solution of a mild base, such as 10% sodium hydroxide (B78521), to remove acidic mercaptans.[5] Subsequent treatment with a mild oxidizing agent or specialized scavengers can also be effective.[3] |
| Product is a Dark Brown or Tan Liquid | The presence of various polysulfide chain lengths and potentially some impurities can contribute to this color.[2] | While this is the typical appearance of the industrial product, for higher purity and a lighter color, purification by fractional vacuum distillation or column chromatography may be necessary. |
| Formation of Solids in the Product | Precipitation of elemental sulfur, especially upon cooling. | Wash the product with a solvent in which elemental sulfur is soluble but the desired polysulfide is less soluble, such as cold carbon disulfide or toluene. |
| Decomposition of the polysulfide. | Avoid excessive heating during purification, as this can lead to the formation of elemental sulfur and other byproducts.[1][6] |
Purification Protocols
Preparative Scale Purification by Washing
This protocol is a basic purification step suitable for removing acidic impurities like mercaptans and water-soluble byproducts.
Methodology:
-
Transfer the crude this compound to a separatory funnel.
-
Add an equal volume of a 10% sodium hydroxide solution and shake vigorously for 1-2 minutes. Vent the funnel frequently to release any pressure buildup.
-
Allow the layers to separate and drain the aqueous (lower) layer.
-
Repeat the washing step with deionized water until the aqueous layer is neutral.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate).
-
Filter to remove the drying agent.
-
Remove any residual solvent under reduced pressure using a rotary evaporator.[5]
High-Purity Purification by Fractional Vacuum Distillation
Fractional vacuum distillation is a suitable method for separating Di-tert-butyl polysulfides of different chain lengths, as their boiling points are expected to be close.
Methodology:
-
Set up a fractional distillation apparatus with a vacuum source. Use a short, insulated fractionating column.
-
Place the crude this compound in the distillation flask with a stir bar.
-
Slowly reduce the pressure to the desired level.
-
Gradually heat the distillation flask.
-
Collect the fractions at different boiling point ranges. The lower-boiling fractions will be enriched in the shorter-chain polysulfides.
-
Analyze the purity of each fraction using GC-MS or HPLC-MS to identify the fraction containing the desired high-purity this compound.
Purification by Column Chromatography
Column chromatography can be effective for separating polysulfides from less polar impurities like elemental sulfur and more polar impurities.
Methodology:
-
Slurry Packing: Prepare a slurry of silica (B1680970) gel in a non-polar solvent (e.g., hexane). Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the top of the silica gel bed.
-
Elution: Begin elution with a non-polar solvent such as hexane. Elemental sulfur, being non-polar, should elute first.
-
Gradient Elution: Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane) to elute the this compound.
-
Fraction Collection: Collect the eluent in fractions and monitor the composition of each fraction by Thin Layer Chromatography (TLC).
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.
Data Presentation
Table 1: Comparison of Purification Methods for this compound
| Purification Method | Typical Purity Achieved | Advantages | Disadvantages |
| Washing | 85-95% | Simple, fast, and effective for removing acidic impurities. | Does not separate polysulfides of different chain lengths. |
| Fractional Vacuum Distillation | >98% | Effective for separating compounds with close boiling points, such as different polysulfides. | Requires specialized equipment; potential for thermal decomposition if not carefully controlled. |
| Column Chromatography | >99% | Can achieve very high purity by separating based on polarity. | Can be time-consuming and requires larger volumes of solvent. |
Visualizations
Caption: Experimental workflow for the purification of high-purity this compound.
Caption: Troubleshooting logic for achieving high-purity this compound.
References
- 1. This compound (TBPS 454) [cpchem.com]
- 2. This compound Supplier | DTBPS for Refining Use [zxchemuae.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound (DTBPS) – Industrial Sulfiding Agent - Junyuan Petroleum Group | Manufacturer of Pentanes, Hexanes, Heptanes and Sulfiding Agents [junyuanpetroleumgroup.com]
- 5. prepchem.com [prepchem.com]
- 6. TBPS 454 & Sulfrzol 54: Polysulfide vs DMDS - Reactor Resources Sulfiding Services [reactor-resources.com]
Validation & Comparative
Performance Showdown: Di-tert-butyl Polysulfide in Modern Lubricant Formulations
For researchers, scientists, and formulation experts, the quest for optimal lubricant performance is a continuous journey of balancing efficacy, durability, and cost. In the realm of extreme pressure (EP) and anti-wear (AW) additives, Di-tert-butyl Polysulfide (DTBP) has carved out a significant niche. This guide provides a comprehensive comparison of DTBP's performance against other common lubricant additives, supported by experimental data and detailed methodologies.
This compound is a sulfur-carrying additive known for its ability to form a protective film on metal surfaces under high-pressure conditions, preventing seizure and reducing wear. Its performance is critically evaluated against established alternatives, including sulfurized olefins, zinc dialkyldithiophosphates (ZDDP), and ashless dithiocarbamates.
Executive Summary of Performance
The following tables summarize the comparative performance of this compound and its alternatives based on key industry-standard tests. The data presented is a synthesis of typical values found in lubricant performance studies.
Table 1: Extreme Pressure Performance Comparison (ASTM D2782 - Timken Method)
| Additive Type | Typical Treat Rate (% wt.) | Timken OK Load (lbs) |
| This compound (DTBP) | 1.0 - 3.0 | 45 - 60 |
| Sulfurized Olefin | 1.0 - 3.0 | 40 - 55 |
| Zinc Dialkyldithiophosphate (ZDDP) | 0.5 - 1.5 | 35 - 45 |
| Ashless Dithiocarbamate | 0.5 - 2.0 | 30 - 40 |
Higher Timken OK Load indicates superior extreme pressure performance.
Table 2: Anti-Wear Performance Comparison (ASTM D4172 - Four-Ball Method)
| Additive Type | Typical Treat Rate (% wt.) | Wear Scar Diameter (mm) |
| This compound (DTBP) | 1.0 - 3.0 | 0.40 - 0.55 |
| Sulfurized Olefin | 1.0 - 3.0 | 0.45 - 0.60 |
| Zinc Dialkyldithiophosphate (ZDDP) | 0.5 - 1.5 | 0.35 - 0.50 |
| Ashless Dithiocarbamate | 0.5 - 2.0 | 0.50 - 0.65 |
Smaller wear scar diameter indicates better anti-wear properties.
Table 3: Antioxidant Performance Comparison (ASTM D2272 - RBOT)
| Additive Type | Typical Treat Rate (% wt.) | RBOT (minutes) |
| This compound (DTBP) | 1.0 - 3.0 | 150 - 250 |
| Sulfurized Olefin | 1.0 - 3.0 | 100 - 200 |
| Zinc Dialkyldithiophosphate (ZDDP) | 0.5 - 1.5 | 200 - 400+ |
| Ashless Dithiocarbamate | 0.5 - 2.0 | 100 - 180 |
Longer RBOT time indicates greater oxidation stability.
Experimental Protocols
The performance data presented is based on standardized testing methodologies designed to simulate the demanding conditions lubricants face in service.
ASTM D2782: Standard Test Method for Measurement of Extreme-Pressure Properties of Lubricating Fluids (Timken Method)
This test evaluates the load-carrying capacity of a lubricant under high-pressure conditions.[1][2] A hardened steel ring rotates against a stationary steel block, which is pressed against the ring with increasing force. The lubricant is applied to the contact zone. The Timken OK Load is the highest load at which the rotating ring does not produce a score mark on the test block.[1][2]
-
Apparatus: Timken Extreme Pressure Tester
-
Test Duration: 10 minutes per load stage[3]
-
Temperature: Maintained at a specified temperature, typically ambient or slightly elevated.
-
Procedure: The load on the test block is incrementally increased until scoring or seizure occurs. The highest load sustained without scoring is reported as the Timken OK Load in pounds (lbs).[3]
ASTM D4172: Standard Test Method for Wear Preventive Characteristics of Lubricating Fluid (Four-Ball Method)
This method assesses the anti-wear properties of a lubricant.[5][6] Three steel balls are held stationary in a cup filled with the test lubricant, while a fourth ball is rotated against them under a specified load, speed, and temperature.[5][6] The amount of wear is determined by measuring the average diameter of the wear scars on the three stationary balls.[5]
-
Apparatus: Four-Ball Wear Tester
-
Test Conditions:
-
Procedure: After the test, the three stationary balls are cleaned, and the wear scars are measured under a microscope. The average wear scar diameter is reported in millimeters (mm).[5]
ASTM D2272: Standard Test Method for Oxidation Stability of Steam Turbine Oils by Rotating Pressure Vessel (RBOT)
This test, also known as the Rotating Bomb Oxidation Test (RBOT), is used to evaluate the oxidation stability of a lubricant.[7][8] A sample of the lubricant, mixed with water and a copper catalyst, is placed in a pressurized vessel filled with oxygen.[7][8] The vessel is then rotated in a heated bath, and the time taken for a significant drop in pressure (due to oxygen consumption during oxidation) is measured.[7]
-
Apparatus: Rotating Pressure Vessel Oxidation Test Apparatus
-
Test Conditions:
-
Procedure: The time, in minutes, for the pressure to drop by a specified amount from the maximum pressure is recorded as the oxidation lifetime.[7]
Visualizing the Evaluation Process and Mechanism
To better understand the logical flow of lubricant additive evaluation and the proposed mechanism of action for sulfur carriers like DTBP, the following diagrams are provided.
Caption: Workflow for Lubricant Performance Evaluation.
Caption: Mechanism of DTBP Protective Film Formation.
Conclusion
This compound demonstrates strong performance as an extreme pressure and anti-wear additive in lubricant formulations. Its Timken OK Load is competitive with, and in some cases superior to, traditional sulfurized olefins. In terms of anti-wear properties, as measured by the four-ball wear test, DTBP is effective, though high-performance ZDDP formulations may show smaller wear scars. As an antioxidant, DTBP provides a moderate level of protection, though it is generally outperformed in this specific function by dedicated antioxidants like ZDDP.
The selection of an appropriate additive package depends on the specific requirements of the application. For applications demanding robust extreme pressure performance where a moderate level of anti-wear and antioxidant protection is sufficient, this compound presents a compelling and effective option. Further formulation work can optimize its performance in synergy with other additives to meet a wide range of lubrication challenges.
References
- 1. Timken OK Load - Wikipedia [en.wikipedia.org]
- 2. bcl.co.za [bcl.co.za]
- 3. Just A Car Guy: Heard of the Timken Extreme Pressure Bearing Oil test? I just learned it's useless in car engine oil tests, and was designed for gear lube and grease [justacarguy.blogspot.com]
- 4. youtube.com [youtube.com]
- 5. fluoramics.com [fluoramics.com]
- 6. valoremchemicals.com.au [valoremchemicals.com.au]
- 7. lubrication.expert [lubrication.expert]
- 8. Oxidation Stability – RPVOT (RBOT) Rotating Pressure Vessel Oxidation Test - LEARN OIL ANALYSIS [learnoilanalysis.com]
A Comparative Guide to the Cross-linking Efficiency of Di-tert-butyl Polysulfide in Various Polymers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-linking efficiency of di-tert-butyl polysulfide and related compounds in different polymer systems. Due to the limited availability of direct comparative studies on this compound, this document synthesizes findings from research on analogous sulfur-based and peroxide cross-linking agents to provide a comprehensive overview for researchers and scientists. The data presented herein is intended to serve as a foundational resource for understanding how the choice of cross-linking agent and polymer type influences the final material properties.
Introduction to Cross-linking with Polysulfides
Cross-linking is a critical process in polymer chemistry that transforms thermoplastic materials into thermosets, enhancing properties such as mechanical strength, thermal stability, and chemical resistance.[1] this compound is a sulfur-containing organic compound that can be used as a cross-linking agent. The polysulfidic bridges formed between polymer chains impart unique characteristics to the final material, differing from those created by carbon-carbon bonds from peroxide-based cross-linking.
This guide will explore the cross-linking efficiency in three major classes of polymers: Polyethylene (B3416737) (PE), Ethylene Propylene Diene Monomer (EPDM) rubber, and Thermoplastic Elastomers (TPEs).
Quantitative Comparison of Cross-linking Efficiency
The following tables summarize key quantitative data on the cross-linking efficiency of various agents in different polymers. Direct data for this compound is sparse; therefore, data for di-tert-butyl peroxide (a radical initiator that can be compared to the radical mechanism of some sulfur cures) and other sulfur-based systems are presented to provide a comparative context.
Table 1: Cross-linking Efficiency in Polyethylene (PE)
| Polymer Type | Cross-linking Agent | Concentration (phr) | Gel Content (%) | Key Findings |
| HDPE | Di-tert-butyl peroxide (DTBP) & TAIC | - | 82.1 | The combination of DTBP and TAIC as a cross-linking system significantly improves the cross-linking degree of HDPE.[2] |
| LLDPE | Dialkyl Peroxide | 2% | ~85 | The addition of dialkyl peroxide to LLDPE promotes the formation of a reticulated network, leading to high gel content.[3] |
| HDPE | Di-tert butyl cumyl peroxide (BCUP) | - | Increased with BCUP concentration | Cross-link density, as determined by the hot set test, showed an increase with increasing BCUP content.[2] |
| LLDPE (silane-grafted) | 4,4′-dithiodianiline | - | - | Reactive blending of maleic anhydride-grafted LLDPE with a disulfide-containing aniline (B41778) resulted in a cross-linked material with improved storage modulus and dimensional stability.[4] |
Table 2: Cross-linking Efficiency in EPDM Rubber
| Curing System | Accelerator | Cross-link Density (mol/cm³) | Disulfide/Polysulfide Ratio | Key Findings |
| Sulfur | Thiazole, Sulfonamides, Dithiocarbamate, Thiuram | Varies | Varies | The type of accelerator significantly affects the mechanical properties and vulcanization characteristics of EPDM rubber.[5] |
| Sulfur | TMTD | Increased with TMTD content | Decreased with TMTD content | Increasing the TMTD accelerator content in hydroxylamine-functionalized natural rubber led to a higher cross-linking density.[5] |
| Peroxide | Dicumyl peroxide | Varies | N/A | Radically cross-linked EPDMs generally exhibit better elastic recovery properties compared to those cross-linked with phenolic resin.[6] |
| Sulfur | Various | Dependent on curing system | Varies | Different sulfur-based curing systems (Conventional, Semi-Efficient, Efficient) result in specific cross-link concentrations and distributions of mono-, di-, and polysulfidic cross-links.[7] |
Table 3: Properties of Polysulfide-Based Thermoplastic Elastomers
| Polymer System | Cross-linking Agent | Tensile Strength (MPa) | Elongation at Break (%) | Key Findings |
| Liquid Polysulfide | Bisphenol-A diacrylate resin | > 0.7 | 126 - 412 | Thiol-ene click reaction of liquid polysulfide oligomers resulted in elastomers with good thermal stability and low-temperature flexibility.[8] |
| Thermoplastic Polyurethane (TPU) | Diallyl disulfide (DADS) | - | - | Integration of diallyl disulfide as a functional cross-linking monomer in TPU created reversible cross-links, enabling self-healing properties.[9] |
| Polyolefin Elastomer (POE) | Disulfide-containing cross-linkers | - | - | Commercially available POE can be converted into a dynamically cross-linked network through free-radical reactive processing with disulfide-containing cross-linkers.[10] |
Experimental Protocols
Accurate determination of cross-linking efficiency is paramount for material characterization and quality control. The two most common methods are swelling tests and rheological measurements.
Swelling Method for Determining Cross-link Density
This method is based on the principle that a cross-linked polymer will swell rather than dissolve in a suitable solvent. The degree of swelling is inversely proportional to the cross-link density.
1. Sample Preparation:
-
A small, precisely weighed sample of the cross-linked polymer is prepared. For polyethylene, this often involves creating shavings or a small, thin film.[11]
2. Solvent Immersion:
-
The sample is immersed in a suitable solvent (e.g., xylene or toluene (B28343) for polyethylene and EPDM) in a sealed container.[12][13]
-
The immersion is carried out at a specific temperature for a defined period (e.g., 24 to 72 hours) to allow the sample to reach equilibrium swelling.[13][14]
3. Measurement of Swollen Weight:
-
After reaching equilibrium, the swollen sample is removed from the solvent, the excess solvent on the surface is quickly blotted, and the sample is weighed.[13]
4. Measurement of Dry Weight:
-
The swollen sample is then dried in a vacuum oven until a constant weight is achieved. This gives the weight of the dried, extracted polymer network.[4]
5. Calculation of Gel Content and Swell Ratio:
-
Gel Content (%) is a measure of the insoluble fraction of the polymer and is calculated as: (Weight of dried sample / Initial weight of sample) * 100[1][15]
-
Swell Ratio is a measure of the volume of solvent absorbed by the polymer network.
6. Calculation of Cross-link Density using the Flory-Rehner Equation:
-
The cross-link density (ν) can be calculated from the swelling data using the Flory-Rehner equation.[12][13][16] ν = -[ln(1 - V_r) + V_r + χ * V_r^2] / [V_s * (V_r^(1/3) - V_r / 2)] Where:
-
V_r is the volume fraction of the polymer in the swollen gel.
-
χ is the Flory-Huggins polymer-solvent interaction parameter.
-
V_s is the molar volume of the solvent.
-
Rheological Method for Determining Cure Characteristics
Rheological measurements monitor the change in viscoelastic properties of the polymer during the cross-linking reaction. This provides information on the cure rate, scorch time, and the final modulus, which is related to the cross-link density.
1. Sample Preparation:
-
A small, uncured sample of the polymer compound is placed between the plates of a rheometer.[17]
2. Isothermal Curing:
-
The sample is heated to a specific curing temperature and subjected to a small, oscillatory shear strain at a constant frequency.[17][18]
3. Data Acquisition:
-
The storage modulus (G'), loss modulus (G''), and complex viscosity are measured as a function of time.[19]
4. Analysis of Cure Curve:
-
Scorch Time (ts2): The time at which the cross-linking reaction begins, often indicated by a sharp increase in torque or storage modulus.
-
Optimum Cure Time (t90): The time required to achieve 90% of the maximum torque or modulus, indicating a near-complete cure.
-
Maximum Torque/Modulus (MH): The plateau value of the torque or storage modulus, which is proportional to the final cross-link density of the material.[20]
Mandatory Visualizations
Experimental Workflow for Evaluating Cross-linking Efficiency
The following diagram illustrates a generalized workflow for assessing the cross-linking efficiency of a given agent in a polymer matrix.
Caption: Generalized workflow for evaluating polymer cross-linking efficiency.
Signaling Pathway of Radical Cross-linking
The diagram below illustrates the general mechanism of radical-initiated cross-linking, which is relevant for both peroxide and certain sulfur-based curing systems.
Caption: Simplified pathway of radical-initiated polymer cross-linking.
Conclusion
The efficiency of cross-linking is a multi-faceted parameter influenced by the polymer matrix, the type and concentration of the cross-linking agent, and the processing conditions. While direct comparative data for this compound remains an area for further research, the presented data on analogous systems provides valuable insights. For polyethylene, peroxide-based systems demonstrate high efficiency in achieving significant gel content. In EPDM, a variety of sulfur-based systems allow for tailored cross-link densities and types of sulfidic bridges, impacting the final properties. Polysulfide-based cross-linkers are also showing promise in the development of advanced thermoplastic elastomers with dynamic and reversible cross-links. The experimental protocols outlined, particularly swelling tests and rheometry, are robust methods for quantifying cross-linking efficiency and are essential tools for researchers in this field.
References
- 1. Gel content determination in cross-linked polyethylene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Effect of Dialkyl Peroxide Crosslinking on the Properties of LLDPE and UHMWPE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. expresspolymlett.com [expresspolymlett.com]
- 9. real.mtak.hu [real.mtak.hu]
- 10. Creating Software Engineering Flow Charts with Graphviz Dot [joeldare.com]
- 11. standards.iteh.ai [standards.iteh.ai]
- 12. iupac.org [iupac.org]
- 13. JP2003344322A - Method of measuring cross-link density in foam - Google Patents [patents.google.com]
- 14. rheology.tripod.com [rheology.tripod.com]
- 15. researchgate.net [researchgate.net]
- 16. Flory–Rehner equation - Wikipedia [en.wikipedia.org]
- 17. complexfluids.umd.edu [complexfluids.umd.edu]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. tainstruments.com [tainstruments.com]
- 20. Swell Ratio & Crosslink Density Testing - Orthoplastics [orthoplasticslaboratory.com]
Comparing the anti-wear properties of various organic polysulfides
A Comparative Guide to the Anti-Wear Properties of Organic Polysulfides
This guide provides a detailed comparison of the anti-wear properties of various organic polysulfides, targeting researchers, scientists, and professionals in lubricant and drug development. The information is compiled from scientific literature and presents objective comparisons based on experimental data.
Data Presentation: Quantitative Anti-Wear Properties
The following table summarizes the anti-wear and extreme-pressure (EP) properties of different organic polysulfide additives as evaluated by the four-ball test. It is important to note that direct comparison between studies can be challenging due to variations in base oils and test conditions.
| Additive Type | Additive Description | Base Oil | Concentration (wt%) | Test Method | Wear Scar Diameter (WSD) (mm) | Weld Point (WP) (kgf) | Coefficient of Friction (CoF) | Reference |
| Alkyl Polysulfide | Commercial Polysulfide (PS) | 150N Paraffinic | 2 | ASTM D2783 | - | 200 | - | [1] |
| Alkyl Polysulfide | Commercial Polysulfide (PS) | 150N Paraffinic | 5 | ASTM D2783 | - | 315 | - | [1] |
| Alkyl Polysulfide | Commercial Polysulfide (PS) | Refined Soybean (SOY) | 2 | ASTM D2783 | - | 250 | - | [1] |
| Alkyl Polysulfide | Commercial Polysulfide (PS) | Refined Soybean (SOY) | 5 | ASTM D2783 | - | 400 | - | [1] |
| Alkyl Polysulfide | Di-tert-butyl polysulfide (TBPS 454) | Not Specified | Not Specified | Not Specified | Data not available | Data not available | Data not available | [2][3][4] |
| Alkyl Polysulfide | Di-tert-dodecyl polysulfide (TPS™ 32) | Not Specified | Not Specified | Not Specified | Data not available | Data not available | Data not available | [5] |
| Alkyl Polysulfide | Di-tert-dodecyl polysulfide (TPS™ 20) | Not Specified | Not Specified | Not Specified | Data not available | Data not available | Data not available | [5] |
| Aryl Polysulfide | Dibenzyl Disulfide (DBDS) | Mineral Insulating Oil | Not Specified | Not an anti-wear test | Not applicable | Not applicable | Not applicable | [6] |
Note: Much of the publicly available data on specific commercial organic polysulfides focuses on their chemical properties and applications rather than providing direct comparative anti-wear performance data in lubricants. Dibenzyl disulfide is noted more for its antioxidant properties and corrosivity (B1173158) at high temperatures rather than as a primary anti-wear additive[6].
Structure-Activity Relationship in Anti-Wear Performance
The anti-wear properties of organic polysulfides are significantly influenced by their molecular structure, particularly the nature of the organic group (alkyl or aryl) and the length of the polysulfide chain (sulfur rank).
-
Alkyl vs. Aryl Groups: The organic group influences the solubility of the polysulfide in the base oil and its thermal stability. While specific comparative data is scarce in the reviewed literature, the general principle is that the organic group's compatibility with the base oil is crucial for the additive to be effective.
-
Sulfur Chain Length (Sulfur Rank): The number of sulfur atoms in the polysulfide chain is a critical factor in its reactivity and, consequently, its anti-wear performance. Polysulfides with longer sulfur chains (higher sulfur rank) are generally more reactive and provide better extreme pressure properties. For instance, in a study on tapered roller bearings, an alkyl polysulfide with a longer sulfide (B99878) chain length (n > 2) was found to be more chemically active than an alkyl disulfide (n = 2)[7]. This increased reactivity allows for the formation of a protective iron sulfide layer on the metal surfaces under boundary lubrication conditions, which prevents direct metal-to-metal contact and reduces wear[7]. This compound is described as a mixture with a predominance of tetra- and pentasulfides, indicating a high sulfur rank for enhanced activity[2][3].
Experimental Protocols
The primary method for evaluating the anti-wear and extreme-pressure properties of lubricant additives is the Four-Ball Test . Several ASTM standard methods are derived from this test, each with specific conditions and objectives.
Four-Ball Wear Test (ASTM D4172 for oils, ASTM D2266 for greases)
This test evaluates the wear-preventive characteristics of a lubricant under sliding conditions.
-
Apparatus: A four-ball wear tester consists of three stationary steel balls held in a cup and a fourth steel ball that rotates against them.
-
Procedure:
-
The three stationary balls are clamped in the test cup, and the lubricant sample is added.
-
The fourth ball is placed in the chuck of the motor-driven spindle.
-
A specified load is applied (typically 40 kgf), and the top ball is rotated at a constant speed (usually 1200 rpm) for a set duration (typically 60 minutes) at a controlled temperature.
-
After the test, the wear scars on the three stationary balls are measured using a microscope.
-
-
Output: The average wear scar diameter (WSD) is reported. A smaller WSD indicates better anti-wear performance. The coefficient of friction can also be monitored during the test.
Four-Ball Extreme-Pressure (EP) Test (ASTM D2783 for oils, ASTM D2596 for greases)
This test determines the load-carrying capacity of a lubricant.
-
Apparatus: The same four-ball tester is used.
-
Procedure:
-
The setup is similar to the wear test.
-
A series of short-duration tests (typically 10 seconds) are run with increasing loads.
-
The load is increased incrementally until welding of the balls occurs.
-
-
Output:
-
Weld Point (WP): The lowest load at which the rotating ball seizes and welds to the stationary balls. A higher weld point indicates better extreme-pressure performance.
-
Load-Wear Index (LWI): A measure of the lubricant's ability to prevent wear at high loads.
-
Mechanism of Action: Tribofilm Formation
The anti-wear and extreme-pressure properties of organic polysulfides stem from their ability to form a protective tribochemical film on the metal surfaces under boundary lubrication conditions (high load and/or low speed).
Caption: Mechanism of action for organic polysulfide anti-wear additives.
Experimental Workflow for Evaluating Anti-Wear Properties
The following diagram illustrates a typical workflow for the experimental evaluation of organic polysulfide additives.
Caption: Experimental workflow for comparing organic polysulfide anti-wear additives.
References
Spectroscopic comparison of Di-tert-butyl disulfide and polysulfide
This guide provides an objective spectroscopic comparison between di-tert-butyl disulfide, a simple organic disulfide, and inorganic polysulfides (S_n_²⁻), which are chains of sulfur atoms. The comparison focuses on key analytical techniques: Nuclear Magnetic Resonance (NMR), Raman, Ultraviolet-Visible (UV-Vis), and Infrared (IR) spectroscopy. This document is intended for researchers, scientists, and professionals in drug development and materials science to aid in the identification and characterization of these sulfur-containing compounds.
Data Presentation: Spectroscopic Signature Comparison
The following tables summarize the key spectroscopic data for di-tert-butyl disulfide and various polysulfide species. Polysulfide data can vary depending on the counter-ion, solvent, and temperature, but the values presented are representative for characterization.
Table 1: ¹H and ¹³C NMR Spectroscopic Data
| Compound | Technique | Solvent | Chemical Shift (δ) | Notes |
| Di-tert-butyl Disulfide | ¹H NMR | CDCl₃ | ~1.33 ppm (singlet) | Represents the 18 equivalent protons of the two tert-butyl groups. |
| ¹³C NMR | CDCl₃ | ~47.6 ppm (quaternary C), ~31.1 ppm (methyl C) | Shows two distinct signals for the two types of carbon atoms. | |
| Polysulfides (Li₂S_n_) | ¹H & ⁷Li NMR | Various | Indirect observation via shifts in solvent peaks or changes in relaxation times. | Direct NMR of polysulfides is challenging. Presence of paramagnetic radical species (e.g., S₃•⁻) significantly decreases the T1 relaxation time of solvent protons. |
Table 2: Raman Spectroscopic Data
| Compound | Technique | Medium | Key Frequencies (cm⁻¹) | Assignment |
| Di-tert-butyl Disulfide | Raman | Solid/Liquid | ~510 cm⁻¹ | S-S (Disulfide) Stretch |
| ~640 cm⁻¹ | C-S (Carbon-Sulfur) Stretch | |||
| Sodium Polysulfides | Raman | Solid/Liquid | ~192 cm⁻¹ | S₂²⁻ Stretch |
| ~450 cm⁻¹ | S₃²⁻ Stretch | |||
| ~390, 518 cm⁻¹ | S₄²⁻ Stretches | |||
| ~386, 440 cm⁻¹ | S₆²⁻ Stretches | |||
| ~380, 436 cm⁻¹ | S₈²⁻ Stretches | |||
| ~534 cm⁻¹ | S₃•⁻ (Radical) Stretch |
Table 3: UV-Visible Spectroscopic Data
| Compound | Technique | Solvent | λ_max_ (nm) | Notes |
| Di-tert-butyl Disulfide | UV-Vis | Cyclohexane | ~250 nm | Weak absorption characteristic of dialkyl disulfides, arising from stereoelectronic effects. |
| Polysulfides | UV-Vis | Glyme-based Electrolytes | S₈: ~237, 280 nm | Elemental sulfur starting material. |
| S₈²⁻: Not typically detected | ||||
| S₆²⁻: ~355 nm | As chain length increases, λ_max_ generally shifts to longer wavelengths. | |||
| S₄²⁻: ~410 nm | Responsible for the yellow color of many polysulfide solutions. | |||
| S₃•⁻ (Radical): ~640 nm | Gives a characteristic blue color. |
Table 4: Infrared (IR) Spectroscopic Data
| Compound | Technique | Medium | Key Frequencies (cm⁻¹) | Assignment |
| Di-tert-butyl Disulfide | ATR-IR / Vapor | Liquid Film / Gas | 2960-2860 cm⁻¹ | C-H Stretching |
| 1450-1360 cm⁻¹ | C-H Bending | |||
| ~500-550 cm⁻¹ (Weak) | S-S Stretch (Often weak or inactive in IR) | |||
| Polysulfides | in-situ FTIR | Electrolyte | S-S Stretches | S-S vibrational modes for various polysulfide species (S_x_²⁻, 2 ≤ x ≤ 8) can be monitored, though peaks are often broad and overlapping. |
Experimental Workflows and Logical Relationships
The following diagram illustrates the workflow for the spectroscopic comparison of the two compound classes.
Validating Computational Models of Di-tert-butyl Polysulfide Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate computational modeling of di-tert-butyl polysulfide reactions is crucial for understanding their complex mechanisms and predicting their behavior in various applications, from industrial processes to biological systems. This guide provides an objective comparison of computational models used to study the thermal decomposition of this compound, supported by experimental data. It also offers detailed experimental protocols for researchers seeking to validate their own computational models.
Comparison of Computational Models
The thermal decomposition of this compound is a key reaction that has been investigated using both computational and experimental methods. The primary decomposition pathway involves the formation of isobutene and tert-butyl thiol. Two main computational approaches have been employed to model this process: Density Functional Theory (DFT) and automated reaction mechanism generation.
A benchmark study on organic polysulfides suggests that for DFT calculations, hybrid functionals like M06-2X and B3LYP-D3(BJ) are highly accurate for determining reaction energies. For activation energies, MN15, MN15-L, M06-2X, and ωB97X-D have shown the best performance.
The automated Reaction Mechanism Generator (RMG) software, utilizing rate parameters from high-level ab initio CCSD(T) calculations, has been successfully used to construct reaction networks for the thermal decomposition of di-tert-butyl sulfide (B99878). This approach has the advantage of automatically exploring a vast number of potential elementary reactions.
The following table summarizes the performance of the RMG model against experimental data for the pyrolysis of di-tert-butyl sulfide at 380°C.
Table 1: Comparison of RMG Model Predictions with Experimental Data for Di-tert-butyl Sulfide Pyrolysis
| Product | Experimental Yield (mol/mol of reactant consumed) | RMG Model Predicted Yield (mol/mol of reactant consumed) |
| Isobutene | ~1.0 | ~1.0 |
| tert-Butyl Thiol | ~0.6 | ~0.8 |
| Hydrogen Sulfide | ~0.2 | ~0.15 |
| Isobutane | ~0.1 | ~0.05 |
Note: Experimental data is approximated from graphical representations in the cited literature.
The RMG model shows good agreement with experimental results, particularly in predicting the major product, isobutene. The model slightly overpredict
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Di-tert-butyl Polysulfide
For researchers and scientists in the fast-paced world of drug development, meticulous adherence to safety protocols is paramount. The proper disposal of chemical reagents like di-tert-butyl polysulfide is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, ensuring the protection of laboratory personnel and the environment.
Hazard Profile and Safety Summary
This compound is a combustible liquid that may cause an allergic skin reaction and is very toxic to aquatic life with long-lasting effects.[1][2][3] It is imperative to handle this chemical with appropriate personal protective equipment (PPE) and to prevent its release into the environment.[1][4]
| Property | Value |
| Autoignition Temperature | 225 °C (437 °F) |
| Melting Point/Range | -11 °C (12 °F) |
| Vapor Pressure | 15.60 Pa at 20 °C (68 °F) |
| Hazardous Decomposition Products | Carbon oxides, Sulfur oxides |
Disposal Protocol: A Step-by-Step Guide
The primary and mandated method for the disposal of this compound is through a licensed hazardous waste disposal facility.[1][2][4] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[5][6]
Step 1: Waste Collection and Storage
-
Container: Collect this compound waste in a designated, properly labeled, and leak-proof container.[6][7] The container must be compatible with the chemical; the original container is often a suitable choice.
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name, "this compound," and the associated hazards (e.g., "Combustible," "Skin Sensitizer," "Environmental Hazard").
-
Segregation: Store the waste container in a designated satellite accumulation area (SAA) away from incompatible materials.[5][6] Ensure the SAA is not near sinks or floor drains.
-
Closure: Keep the waste container securely closed except when adding waste.[7]
Step 2: Handling Spills
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate: Evacuate non-essential personnel from the immediate spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Stop the source of the leak if it is safe to do so.[4] Contain the spill using a non-combustible absorbent material such as sand, earth, diatomaceous earth, or vermiculite.[2]
-
Collection: Carefully collect the absorbed material using clean, non-sparking tools and place it into a suitable, closed container for disposal as hazardous waste.[4]
-
Decontamination: Decontaminate the spill area with a suitable cleaning agent. Household bleach (diluted) has been suggested for cleanup.[8]
Step 3: Disposal of Empty Containers
Empty containers that previously held this compound must also be treated as hazardous waste.
-
Do Not Rinse into Drain: The first rinse of a container must be collected and disposed of as hazardous waste.[7]
-
Triple Rinse (for disposal as solid waste): If local regulations permit, containers can be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. After rinsing and air-drying, the labels on the container must be obliterated or removed before it can be disposed of as regular solid waste.[7]
-
Preferred Method: To avoid any ambiguity, it is best practice to dispose of the empty, unrinsed container as hazardous waste.[1][2]
Step 4: Arranging for Disposal
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Documentation: Ensure all necessary waste disposal forms are completed accurately.
Experimental Workflow for Disposal
References
- 1. cpchem.com [cpchem.com]
- 2. msdsdigital.com [msdsdigital.com]
- 3. chempoint.com [chempoint.com]
- 4. chempoint.com [chempoint.com]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. This compound (TBPS 454) [cpchem.com]
Personal protective equipment for handling Di-tert-butyl polysulfide
This guide provides immediate safety, operational, and disposal protocols for laboratory personnel, including researchers, scientists, and drug development professionals, working with Di-tert-butyl polysulfide. Adherence to these procedures is critical for ensuring a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, it is imperative to use appropriate personal protective equipment to prevent skin and eye contact, and respiratory exposure. The following PPE is required:
-
Eye and Face Protection: Wear chemical safety goggles or a face shield where splashing is a possibility. Standard safety glasses with side shields may be sufficient where the splash potential is low.
-
Skin Protection: Impervious protective clothing, such as a lab coat, apron, or coveralls, is necessary to prevent skin contact. Silver Shield® gloves are recommended. Contaminated work clothing should not be allowed out of the workplace and must be washed before reuse.
-
Respiratory Protection: Work in a well-ventilated area. If exposure limits are likely to be exceeded, a NIOSH-approved air-purifying respirator for organic vapors should be used. In situations with the potential for uncontrolled release or unknown exposure levels, a positive-pressure, air-supplying respirator is required.
| PPE Component | Specification | Source |
| Eye/Face Protection | Chemical goggles or faceshield | |
| Hand Protection | Silver Shield® gloves suggested | |
| Skin Protection | Impervious protective clothing (e.g., lab coat, apron) | |
| Respiratory Protection | NIOSH-approved respirator for organic vapors (if needed) |
Operational Plan: Safe Handling and Storage
Engineering Controls:
-
Use this compound in a well-ventilated area.
-
Ensure that electrical installations and working materials comply with technological safety standards.
-
Bonding and grounding may be necessary to prevent the accumulation of electrostatic charge, which can be a hazard when handling this material.
Handling Procedures:
-
Avoid breathing vapors, mists, or gas.
-
Prevent contact with skin and eyes.
-
Keep the container tightly closed when not in use.
-
Do not store near heat, sparks, or open flames.
-
Containers are not designed to hold pressure; do not use pressure to empty them.
Storage:
-
Store in a cool, well-ventilated place.
-
Keep containers tightly closed.
Disposal Plan
Waste Disposal:
-
This compound and its container must be disposed of as hazardous waste.
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
-
Do not allow the product to enter drains or water courses.
-
Empty containers should be completely drained, properly closed, and promptly returned to a drum reconditioner or disposed of properly.
Spill Response: In the event of a spill, follow these steps:
-
Evacuate: Immediately evacuate the area.
-
Eliminate Ignition Sources: Remove all sources of ignition from the vicinity.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Prevent further leakage or spillage if it is safe to do so. Contain the spill using non-combustible absorbent materials like sand, earth, or vermiculite (B1170534).
-
Collection: Collect the absorbed material and place it in a suitable, closed container for disposal.
-
Decontamination: Clean the affected area. Household bleach (not pure) or Liquid Alive® bacteria are suggested for cleanup.
-
Personal Protection: Wear appropriate PPE, including respiratory protection, during the entire cleanup process.
Quantitative Data Summary
| Property | Value | Source |
| Flash Point | 117°C (242.6°F) (Closed Cup) | |
| Autoignition Temperature | 225°C (437°F) | |
| Boiling Point | 144°C (291.2°F) (Decomposes) | |
| Specific Gravity | 1.09 @ 15.6°C (60°F) | |
| Vapor Pressure | 0.5 psia @ 37.8°C (100°F) | |
| Viscosity | 10 cP @ 20°C (68°F) |
Experimental Protocol: Spill Neutralization and Cleanup
This protocol details the steps for neutralizing and cleaning a minor spill of this compound in a laboratory setting.
Materials:
-
Spill containment kit (non-combustible absorbent material like vermiculite or sand)
-
Two plastic buckets with lids
-
Plastic scoop or shovel
-
Household bleach (diluted 1:10 with water) or Liquid Alive® bacteria solution
-
Personal Protective Equipment (as specified above)
-
Waste disposal bags and labels for hazardous waste
Procedure:
-
**Immediate
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
